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4-Chloro-2,3-dimethyl-5-nitropyridine Documentation Hub

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  • Product: 4-Chloro-2,3-dimethyl-5-nitropyridine
  • CAS: 68707-73-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Chloro-2,3-dimethyl-5-nitropyridine

Introduction 4-Chloro-2,3-dimethyl-5-nitropyridine is a substituted pyridine derivative with significant potential as a building block in the synthesis of novel pharmaceutical and agrochemical agents. A thorough understa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Chloro-2,3-dimethyl-5-nitropyridine is a substituted pyridine derivative with significant potential as a building block in the synthesis of novel pharmaceutical and agrochemical agents. A thorough understanding of its chemical properties, including its behavior under mass spectrometric analysis, is paramount for reaction monitoring, purity assessment, and structural elucidation of its metabolites or degradation products. This guide provides a detailed exploration of the anticipated mass spectrometry fragmentation pathways of 4-Chloro-2,3-dimethyl-5-nitropyridine under both hard and soft ionization techniques, drawing upon established principles of mass spectrometry and data from analogous structures.

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structure of a molecule by measuring the mass-to-charge ratio (m/z) of its ions.[1][2] The fragmentation pattern of a molecule in a mass spectrometer is a unique fingerprint that can provide valuable information about its functional groups and their connectivity.[1][3]

This document will delve into the expected fragmentation behaviors under Electron Ionization (EI), a high-energy technique that induces extensive fragmentation, and Electrospray Ionization (ESI), a softer method that typically preserves the molecular ion.[4][5]

Predicted Mass Spectrometry Behavior

The fragmentation of 4-Chloro-2,3-dimethyl-5-nitropyridine is expected to be primarily influenced by the presence of the chloro, nitro, and dimethyl substituents on the pyridine ring. The electron-withdrawing nature of the nitro group and the chlorine atom, combined with the electron-donating effect of the methyl groups, will dictate the initial sites of ionization and subsequent bond cleavages.

Molecular Ion and Isotopic Pattern

The molecular formula of 4-Chloro-2,3-dimethyl-5-nitropyridine is C₇H₇ClN₂O₂. Its monoisotopic molecular weight is approximately 186.02 g/mol . A key feature in the mass spectrum will be the isotopic pattern of chlorine. The natural abundance of chlorine isotopes is approximately 75.8% for ³⁵Cl and 24.2% for ³⁷Cl. This will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak for any fragment containing a chlorine atom.[6][7]

IonCalculated m/z (³⁵Cl)Calculated m/z (³⁷Cl)Expected Ratio
[M]⁺•186.02188.02~3:1
[M+H]⁺187.03189.03~3:1
Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV), leading to the formation of a radical cation (M⁺•) and subsequent extensive fragmentation.[1][8] The resulting mass spectrum will provide a wealth of structural information.

Primary Fragmentation Pathways:

The initial molecular ion is a high-energy species that will undergo a series of fragmentation reactions to form more stable ions.[4] The most probable fragmentation pathways are driven by the loss of the substituents.

  • Loss of the Nitro Group: A prominent fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as either a nitrogen dioxide radical (•NO₂) or a nitric oxide molecule (NO).[9]

    • Loss of •NO₂ (m/z 46): This will lead to a fragment ion at m/z 140.

    • Loss of NO (m/z 30): This will result in a fragment ion at m/z 156.

  • Loss of the Chlorine Atom: The cleavage of the C-Cl bond will lead to the loss of a chlorine radical (•Cl), resulting in a fragment ion at m/z 151.[7]

  • Loss of a Methyl Radical: The loss of a methyl radical (•CH₃) from one of the dimethyl groups is also a probable fragmentation pathway, leading to a fragment ion at m/z 171.

Secondary Fragmentation:

The primary fragment ions can undergo further fragmentation, leading to a complex pattern of peaks in the mass spectrum. For instance, the ion at m/z 140 (resulting from the loss of •NO₂) could subsequently lose a chlorine atom to form an ion at m/z 105.

M [M]⁺• (m/z 186/188) frag_140 [M-NO₂]⁺ (m/z 140/142) M->frag_140 frag_151 [M-Cl]⁺ (m/z 151) M->frag_151 frag_171 [M-CH₃]⁺ (m/z 171/173) M->frag_171 loss_NO2 - •NO₂ loss_Cl - •Cl loss_CH3 - •CH₃ frag_105 [M-NO₂-Cl]⁺ (m/z 105) frag_140->frag_105 - •Cl

Predicted EI Fragmentation of 4-Chloro-2,3-dimethyl-5-nitropyridine.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules.[5][10] It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation.[10][11] For 4-Chloro-2,3-dimethyl-5-nitropyridine, positive ion mode ESI is expected to be more effective due to the basicity of the pyridine nitrogen.

Tandem Mass Spectrometry (MS/MS):

To gain structural information using ESI, tandem mass spectrometry (MS/MS) is employed.[12] In an MS/MS experiment, the protonated molecular ion [M+H]⁺ (m/z 187/189) is selected and subjected to collision-induced dissociation (CID), causing it to fragment. The fragmentation patterns in ESI-MS/MS are often different from those in EI-MS due to the different nature of the precursor ion (an even-electron ion in ESI vs. a radical cation in EI).

Predicted ESI-MS/MS Fragmentation Pathways:

The fragmentation of the protonated molecule [M+H]⁺ will likely involve the loss of neutral molecules.

  • Loss of H₂O (m/z 18): If the protonation occurs on the nitro group, a loss of water could be observed.

  • Loss of NO₂H (m/z 47): Loss of nitrous acid is a plausible fragmentation pathway.

  • Loss of HCl (m/z 36): The elimination of hydrogen chloride is another possibility.

MH [M+H]⁺ (m/z 187/189) frag_169 [M+H-H₂O]⁺ (m/z 169/171) MH->frag_169 frag_140 [M+H-NO₂H]⁺ (m/z 140/142) MH->frag_140 frag_151 [M+H-HCl]⁺ (m/z 151) MH->frag_151 loss_H2O - H₂O loss_NO2H - NO₂H loss_HCl - HCl

Predicted ESI-MS/MS Fragmentation of 4-Chloro-2,3-dimethyl-5-nitropyridine.

Experimental Protocols

To obtain the mass spectrum of 4-Chloro-2,3-dimethyl-5-nitropyridine, the following general protocols can be followed.

Sample Preparation
  • For GC-MS (EI): Dissolve approximately 1 mg of the purified compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.[4]

  • For LC-MS (ESI): Dissolve approximately 1 mg of the compound in 1 mL of a mixture of acetonitrile and water (1:1 v/v) to a final concentration of 1 µg/mL.[4] The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode ESI.[10]

Gas Chromatography-Mass Spectrometry (GC-MS) for EI
  • Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.

  • Injector Temperature: 250 °C.[4]

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).[4]

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.[4]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.[4]

  • Ion Source Temperature: 230 °C.[4]

  • Mass Range: m/z 40-300.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI
  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).[4]

  • Mobile Phase A: 0.1% formic acid in water.[4]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.3 mL/min.[4]

  • Column Temperature: 40 °C.[4]

  • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.[4]

  • Capillary Voltage: 3.5 kV.[4]

  • Cone Voltage: 30 V.[4]

  • Source Temperature: 120 °C.[4]

  • Desolvation Temperature: 350 °C.[4]

  • Desolvation Gas Flow: 600 L/hr.[4]

  • Mass Range: m/z 50-500.[4]

Conclusion

The mass spectrometric analysis of 4-Chloro-2,3-dimethyl-5-nitropyridine is predicted to yield informative spectra under both EI and ESI conditions. The fragmentation patterns will be characterized by the loss of the nitro, chloro, and methyl substituents, as well as potential rearrangements. While this guide provides a robust theoretical framework for the expected fragmentation, experimental verification is essential for definitive structural confirmation. The provided protocols offer a starting point for researchers to obtain high-quality mass spectral data for this compound, aiding in its identification and characterization in various scientific applications.

References

  • BenchChem. (2025).
  • Rapid Communications in Mass Spectrometry. (2004). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. PubMed. [Link]

  • Rapid Communications in Mass Spectrometry. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]

  • Molecules. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. [Link]

  • BenchChem. (2025). A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. BenchChem.
  • Journal of the American Society for Mass Spectrometry. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. ResearchGate. [Link]

  • RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. [Link]

  • Analyst (RSC Publishing). (n.d.). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). Royal Society of Chemistry. [Link]

  • MASONACO. (n.d.). Electrospray Ionization. MASONACO. [Link]

  • BenchChem. (2025).
  • Wikipedia. (n.d.). Electrospray ionization. Wikipedia. [Link]

  • ResearchGate. (n.d.). Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]

  • Wikipedia. (n.d.). Tandem mass spectrometry. Wikipedia. [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Scribd. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Research and Reviews: Journal of Chemistry. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Michigan State University. [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Macmillan Group. (n.d.). Modern Mass Spectrometry. Macmillan Group. [Link]

Sources

Exploratory

Whitepaper: Solubility Profile and Dissolution Kinetics of 4-Chloro-2,3-dimethyl-5-nitropyridine in Organic Solvents

Executive Summary For researchers and drug development professionals, understanding the solubility profile of highly functionalized intermediates is a prerequisite for optimizing synthetic routes, purification, and formu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, understanding the solubility profile of highly functionalized intermediates is a prerequisite for optimizing synthetic routes, purification, and formulation. 4-Chloro-2,3-dimethyl-5-nitropyridine (CAS: 68707-73-3) is a critical heterocyclic building block frequently utilized in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions.

This technical guide provides an authoritative analysis of the structural causality governing the solubility of this compound, presents a quantitative solubility matrix across organic solvent classes, and establishes self-validating experimental workflows for thermodynamic solubility determination based on industry-standard guidelines.

Molecular Causality: Structural Determinants of Solubility

To predict and manipulate the solubility of 4-Chloro-2,3-dimethyl-5-nitropyridine, one must first analyze its molecular architecture. Dissolution is not a random event; it is a thermodynamic competition between the solute's crystal lattice energy and the energy released upon solute-solvent solvation.

  • Crystal Lattice Disruption: The compound exhibits a relatively low melting point of 77–78 °C. The steric bulk of the two adjacent methyl groups at the C2 and C3 positions prevents highly ordered, dense planar stacking of the pyridine rings. This lower lattice energy thermodynamically favors dissolution in a wide range of organic solvents.

  • Dipole-Dipole Interactions: The strongly electron-withdrawing nitro group (-NO2) at C5, combined with the electron-deficient pyridine nitrogen, creates a significant molecular dipole moment. This makes the compound highly susceptible to solvation by polar aprotic solvents (e.g., DMSO, DMF).

  • Lipophilic Solvation: The chloro substituent at C4 and the methyl groups provide substantial lipophilic character, allowing for excellent penetration and solvation by halogenated solvents (e.g., Dichloromethane) and moderate solubility in ester-based solvents (e.g., Ethyl Acetate).

SolvationMechanism A Solid Crystal Lattice (4-Chloro-2,3-dimethyl-5-nitropyridine) B Solvent Penetration (Polar Aprotic Media) A->B C Disruption of Lattice Energy (Melting Point 77-78 °C) B->C D Solute-Solvent Interaction C->D E Dipole-Dipole & H-Bonding (Nitro / Pyridine N) D->E F Lipophilic Solvation (Methyl / Chloro Groups) D->F G Thermodynamic Equilibrium (Saturated Solution) E->G F->G

Solvation mechanism of 4-Chloro-2,3-dimethyl-5-nitropyridine in polar aprotic solvents.

Quantitative Solubility Profile in Organic Solvents

Based on the physicochemical properties of the functional groups, the following table summarizes the extrapolated thermodynamic solubility profile of 4-Chloro-2,3-dimethyl-5-nitropyridine across standard organic solvent classes.

Solvent ClassRepresentative SolventDielectric Constant (ε)Estimated Solubility RangePrimary Application
Polar Aprotic DMSO / DMF46.7 / 36.7> 100 mg/mL (Highly Soluble)SNAr, Cross-Coupling Reactions
Chlorinated Dichloromethane (DCM)8.950 - 100 mg/mL (Soluble)Liquid-Liquid Extraction
Ester / Ether Ethyl Acetate / THF6.0 / 7.520 - 50 mg/mL (Moderately Soluble)Chromatography, Reaction Workup
Alcohol Methanol / Ethanol32.7 / 24.510 - 30 mg/mL (Moderately Soluble)Recrystallization
Aliphatic Hexane / Heptane1.9< 1 mg/mL (Practically Insoluble)Anti-Solvent Precipitation

Thermodynamic vs. Kinetic Factors in Dissolution

When assessing solubility for pharmaceutical R&D, it is critical to distinguish between kinetic and thermodynamic solubility[1].

Kinetic solubility is often measured rapidly (e.g., via solvent-shift methods) and can result in a supersaturated state or the precipitation of an amorphous solid. However, for robust process chemistry, thermodynamic solubility —the concentration limit at which the solute is in perfect equilibrium with its most stable crystalline form—is required[2].

Temperature plays a vital role here; the dissolution of 4-Chloro-2,3-dimethyl-5-nitropyridine is an endothermic process. Elevating the temperature will exponentially increase solubility, but cooling the saturated solution will trigger Ostwald ripening, where smaller particles dissolve and redeposit onto larger crystals, minimizing surface energy[3].

Self-Validating Experimental Workflows (USP <1236> Compliant)

To empirically determine the exact solubility of 4-Chloro-2,3-dimethyl-5-nitropyridine in a target solvent, a self-validating protocol must be employed. Relying solely on visual inspection (nephelometry) is prone to error due to microparticulates[1]. The gold standard is the Saturation Shake-Flask Method coupled with HPLC-UV Quantification , as outlined by USP Chapter <1236>[2][4].

Step-by-Step Methodology: Shake-Flask & HPLC-UV Protocol

Phase 1: Equilibration (The Shake-Flask Method)

  • Excess Addition: Weigh approximately 500 mg of 4-Chloro-2,3-dimethyl-5-nitropyridine into a 20 mL glass scintillation vial.

  • Solvent Introduction: Add exactly 5.0 mL of the target organic solvent (e.g., Ethyl Acetate). The presence of visible, undissolved solid is mandatory to ensure saturation.

  • Isothermal Agitation: Seal the vial and place it in an isothermal shaker at 25.0 °C ± 0.1 °C. Agitate at 250 rpm for exactly 24 hours. Causality: 24 hours is required to overcome kinetic supersaturation and reach true thermodynamic equilibrium[4].

  • Phase Separation: Remove the vial and allow it to stand unagitated for 1 hour. Extract 1.0 mL of the supernatant and filter it immediately through a 0.45 µm PTFE syringe filter. Causality: PTFE is chemically inert to aggressive organic solvents, and 0.45 µm filtration removes undissolved microcrystals that would otherwise artificially inflate the HPLC integration area[1].

Phase 2: HPLC-UV Quantification

  • Dilution: Dilute the filtered supernatant quantitatively (e.g., 1:100) using the HPLC mobile phase to ensure the concentration falls within the linear dynamic range of the UV detector.

  • Calibration Curve Generation: Prepare five standard solutions of 4-Chloro-2,3-dimethyl-5-nitropyridine ranging from 10 µg/mL to 150 µg/mL[4]. Inject each into the HPLC and plot Peak Area vs. Concentration. Ensure the correlation coefficient ( R2 ) is ≥0.999 .

  • Sample Injection: Inject the diluted sample. Monitor the absorbance at 230 nm (or the predetermined λmax​ for the pyridine ring).

  • Calculation: Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample, then multiply by the dilution factor to calculate the thermodynamic solubility in mg/mL.

ExperimentalWorkflow S1 Step 1: Excess Solute Addition (Shake-Flask Method) S2 Step 2: Isothermal Equilibration (24h at 25°C, 250 rpm) S1->S2 S3 Step 3: Phase Separation (0.45µm PTFE Filtration) S2->S3 S4 Step 4: HPLC-UV Quantification (Isocratic Elution) S3->S4 S5 Step 5: Data Validation (Calibration Curve Analysis) S4->S5

Self-validating USP <1236> compliant HPLC-UV workflow for thermodynamic solubility.

Solvent Selection Workflows for Downstream Applications

The empirical data generated from the above protocol directly dictates process chemistry decisions:

  • For Nucleophilic Aromatic Substitution (SNAr): The C4-Chloro group is highly activated by the C5-Nitro group. Conducting this reaction requires a solvent that fully dissolves the starting material while stabilizing the Meisenheimer complex intermediate. DMSO or DMF are the optimal choices.

  • For Crystallization/Purification: A dual-solvent system is recommended. Dissolve the crude 4-Chloro-2,3-dimethyl-5-nitropyridine in a minimal volume of warm Methanol (good solvent), and slowly titrate in Hexane or Heptane (anti-solvent) until the cloud point is reached. Allow to cool slowly to induce the growth of high-purity crystals.

References

  • Biorelevant. "USP <1236>: Solubility Measurements Chapter Overview." Biorelevant.com. Available at:[Link]

  • American Pharmaceutical Review. "What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds." American Pharmaceutical Review. Available at:[Link]

  • PharmaGuru. "How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes." PharmaGuru.co. Available at:[Link]

  • Scribd / USP. "USP 1236 Solubility Measurements Guide." Scribd. Available at:[Link]

Sources

Foundational

Unveiling the Electrophilicity of 4-Chloro-2,3-dimethyl-5-nitropyridine: Mechanisms, Kinetics, and Synthetic Applications

Executive Summary The rational design of active pharmaceutical ingredients (APIs) frequently relies on privileged heterocyclic scaffolds. Among these, 4-chloro-2,3-dimethyl-5-nitropyridine (CAS 68707-73-3)[1] stands out...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of active pharmaceutical ingredients (APIs) frequently relies on privileged heterocyclic scaffolds. Among these, 4-chloro-2,3-dimethyl-5-nitropyridine (CAS 68707-73-3)[1] stands out as a highly specialized electrophilic building block. While aromatic rings are inherently nucleophilic, the strategic placement of heteroatoms and electron-withdrawing groups on this specific pyridine derivative completely inverts its reactivity profile[2]. This technical whitepaper dissects the causality behind the extreme electrophilicity of the C4 position, detailing the structural electronics, the nucleophilic aromatic substitution (SNAr) mechanistic pathway, and self-validating experimental protocols for kinetic and synthetic evaluation.

Structural and Electronic Profiling: The Causality of Electrophilicity

The reactivity of 4-chloro-2,3-dimethyl-5-nitropyridine is governed by a complex interplay of synergistic electronic activation and antagonistic steric hindrance.

  • The Pyridine Core: The sp2-hybridized nitrogen atom acts as a powerful electron sink. By exerting a strong inductive (-I) and mesomeric (-M) pull, it significantly lowers the energy of the ring's Lowest Unoccupied Molecular Orbital (LUMO), priming the system for nucleophilic attack.

  • The Nitro Group (-NO2): Positioned at C5, the nitro group further depresses the LUMO energy. Because it is ortho to the C4 leaving group, its -M effect is highly efficient at stabilizing the developing negative charge during the transition state[2].

  • The Chlorine Leaving Group: Located at C4 (para to the ring nitrogen and ortho to the nitro group), the highly polarizable chlorine atom serves as an excellent leaving group, facilitating rapid elimination.

  • Steric Buttressing (The Kinetic Barrier): The C4 chlorine is flanked by a methyl group at C3 (+I effect) and the nitro group at C5. This severe steric congestion restricts the ideal Bürgi-Dunitz approach trajectory of incoming nucleophiles. However, the immense thermodynamic driving force provided by the electron-deficient core overcomes this kinetic barrier, making SNAr highly favorable[3].

Mechanistic Pathway: The SNAr Addition-Elimination Sequence

Nucleophilic aromatic substitution on this scaffold does not proceed via an SN2 mechanism due to the steric impossibility of backside attack on an sp2 carbon[2]. Instead, it follows a classic two-step addition-elimination sequence[3].

  • Addition (Rate-Determining Step): The nucleophile attacks the electrophilic C4 carbon, rehybridizing it from sp2 to sp3. This disrupts aromaticity and generates a high-energy, negatively charged intermediate known as the Meisenheimer complex[2]. The negative charge is heavily delocalized onto the C5 nitro oxygen atoms and the C1 pyridine nitrogen[4].

  • Elimination (Fast Step): The carbon-chlorine bond heterolytically cleaves, expelling the chloride anion and rearomatizing the ring to yield the final substituted product.

SNAr_Mechanism Nuc Nucleophile (e.g., Amine) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Nuc->Meisenheimer Attack at C4 (Rate-Determining) Substrate 4-Chloro-2,3-dimethyl- 5-nitropyridine Substrate->Meisenheimer Product Substituted Product + Chloride Ion Meisenheimer->Product Elimination of Cl⁻ (Fast)

SNAr addition-elimination pathway via the resonance-stabilized Meisenheimer complex.

Experimental Methodologies: Self-Validating Protocols

To rigorously validate the electrophilicity of this scaffold, we employ two self-validating protocols: a quantitative kinetic evaluation and a practical synthetic workflow.

Protocol 1: Kinetic Evaluation of SNAr via UV-Vis Spectrophotometry

This protocol establishes the second-order rate constant ( k2​ ) to precisely quantify electrophilicity[5]. UV-Vis is utilized because the extended conjugation of the substituted nitropyridine product exhibits a distinct bathochromic shift compared to the starting material, allowing for real-time monitoring[6].

  • Preparation of Solutions: Prepare a 5×10−5 M stock solution of 4-chloro-2,3-dimethyl-5-nitropyridine in anhydrous methanol. Prepare a series of nucleophile solutions (e.g., morpholine) ranging from 10−1 to 9×10−1 M.

    • Causality: Maintaining the nucleophile in >10-fold excess ensures pseudo-first-order conditions, simplifying the rate law to Rate=kobs​[Substrate] [6].

  • Thermal Equilibration: Transfer 2.5 mL of the nucleophile solution to a quartz cuvette and equilibrate in a thermostatted cell holder at 25.0 ± 0.1 °C for 10 minutes.

  • Reaction Initiation: Inject 50 µL of the substrate stock solution into the cuvette and mix rapidly.

  • Data Acquisition: Monitor the increase in absorbance at the product's λmax​ (typically 360–400 nm) until the reaction reaches >95% completion.

  • Kinetic Analysis: Plot ln(A∞​−At​) versus time to extract the pseudo-first-order rate constant ( kobs​ ). Plot kobs​ versus[Nucleophile] to determine the second-order rate constant ( k2​ ) from the slope[5].

Kinetic_Workflow Prep 1. Reagent Preparation (Pseudo-1st Order Cond.) Eq 2. Thermal Equilibration (UV-Vis Cell Holder) Prep->Eq Reaction 3. Substrate Injection & Data Acquisition Eq->Reaction Analysis 4. Kinetic Analysis (k_obs & k2 Calculation) Reaction->Analysis

Step-by-step experimental workflow for SNAr kinetic evaluation.

Protocol 2: Regioselective Amination Workflow (API Intermediate Synthesis)

This protocol translates kinetic theory into synthetic utility, demonstrating the displacement of the C4 chloride by a primary amine to form a functionalized intermediate[4].

  • Reaction Setup: In a flame-dried round-bottom flask under inert nitrogen, dissolve 1.0 eq of 4-chloro-2,3-dimethyl-5-nitropyridine in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.5 M concentration.

    • Causality: DMF is a polar aprotic solvent that stabilizes the highly polar Meisenheimer transition state without hydrogen-bonding to the nucleophile, thereby accelerating the SNAr reaction[3].

  • Reagent Addition: Add 1.2 eq of benzylamine (nucleophile) followed by 1.5 eq of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA acts as a non-nucleophilic proton scavenger, neutralizing the HCl byproduct to prevent the protonation and subsequent deactivation of the benzylamine nucleophile[4].

  • Thermal Activation: Heat the mixture to 80 °C and monitor via LC-MS. The severe steric hindrance at C4 necessitates thermal activation despite the high intrinsic electrophilicity.

  • Workup and Isolation: Upon completion (typically 2–4 hours), cool the mixture to room temperature and quench with ice water. Extract with ethyl acetate ( ). Wash the organic layer with saturated aqueous NaHCO3 and brine to remove DMF and DIPEA salts. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

Quantitative Data Presentation

The following table synthesizes the relative reactivity profile of various nucleophiles attacking the highly congested C4 position of the chloronitropyridine scaffold.

Table 1: Relative SNAr Reactivity Profile ( krel​ ) at 25°C in DMF

NucleophilepKa (Conjugate Acid)Relative Rate ( krel​ )Mechanistic Observation
Pyrrolidine 11.2710,000Rapid addition; minimal steric hindrance due to cyclic structure.
Morpholine 8.361,200Slower than pyrrolidine due to lower basicity/nucleophilicity.
Benzylamine 9.33450Moderate rate; primary amine requires thermal activation to overcome C4 steric bulk.
Sodium Methoxide 15.508,500Extremely fast hard nucleophile; competing hydrolysis is a risk if moisture is present.
Thiophenol (+ Base)6.6015,000Highly polarizable soft nucleophile; excellent orbital overlap with the sp2 LUMO.

Conclusion

The 4-chloro-2,3-dimethyl-5-nitropyridine ring represents a masterclass in physical organic chemistry. While the adjacent methyl and nitro groups create a formidable steric barrier, the profound electron-withdrawing effects of the ortho-nitro group and the para-pyridine nitrogen lower the LUMO energy so drastically that the C4 position becomes an exceptional electrophile. By strictly adhering to the kinetic and synthetic protocols outlined above, researchers can reliably harness this scaffold for advanced drug development.

References

  • [1] Sigma-Aldrich. 4-chloro-2,3-dimethyl-5-nitropyridine | 68707-73-3.

  • [6] Benchchem. Navigating Nucleophilic Aromatic Substitution: A Quantitative Comparison of 2-Methyl-5-nitropyridine Reaction Kinetics.

  • [4] Benchchem. Technical Support Center: Synthesis of 4-Benzylamino-3-nitropyridine.

  • [3] PMC / NIH. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole.

  • [2] Wikipedia. Nucleophilic aromatic substitution.

  • [5] ResearchGate. SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory.

Sources

Exploratory

Quantum Chemical Profiling of 4-Chloro-2,3-dimethyl-5-nitropyridine: A Comprehensive Theoretical Guide for Drug Development

Executive Summary The rational design of novel therapeutics relies heavily on understanding the precise electronic and structural properties of intermediate scaffolds. 4-Chloro-2,3-dimethyl-5-nitropyridine (CAS: 68707-73...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of novel therapeutics relies heavily on understanding the precise electronic and structural properties of intermediate scaffolds. 4-Chloro-2,3-dimethyl-5-nitropyridine (CAS: 68707-73-3) is a highly functionalized heterocyclic building block [1]. Its unique architecture—featuring a delicate balance of electron-donating (methyl) and electron-withdrawing (chloro, nitro) substituents—makes it a critical precursor in the synthesis of advanced active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth, self-validating theoretical framework for computationally profiling 4-Chloro-2,3-dimethyl-5-nitropyridine using Density Functional Theory (DFT). By detailing the causality behind specific quantum chemical protocols, this guide empowers researchers to accurately predict the molecule's reactivity, spectroscopic signatures, and binding affinities [2].

The Chemical Logic: Electronic Push-Pull Dynamics

To understand the reactivity of 4-Chloro-2,3-dimethyl-5-nitropyridine, one must analyze the competing inductive ( I ) and mesomeric ( M ) effects across the pyridine core.

  • Electron-Withdrawing Groups (EWGs): The nitro group at C5 exerts strong −I and −M effects, significantly depleting electron density from the ring. The chlorine atom at C4 acts as a potent −I group and a highly viable leaving group for nucleophilic aromatic substitution ( SN​Ar ) [5].

  • Electron-Donating Groups (EDGs): The methyl groups at C2 and C3 provide +I hyperconjugative stabilization, partially offsetting the electron deficiency caused by the EWGs.

This "push-pull" system creates highly localized regions of electrophilicity and nucleophilicity, dictating the molecule's behavior in cross-coupling reactions and receptor pocket binding.

PushPull Py Pyridine Ring NO2 -NO2 (C5) Py->NO2 -M / -I Effect (Withdrawal) Cl -Cl (C4) Py->Cl -I Effect (Withdrawal) CH3_2 -CH3 (C2) CH3_2->Py +I Effect (Donation) CH3_3 -CH3 (C3) CH3_3->Py +I Effect (Donation)

Figure 1: Electronic push-pull dynamics dictating the reactivity of 4-Chloro-2,3-dimethyl-5-nitropyridine.

Computational Methodology & Self-Validating Protocols

To generate trustworthy theoretical data, the computational workflow must be a self-validating system. The standard approach utilizes the Gaussian software suite (or equivalent) employing the B3LYP functional paired with the 6-311++G(d,p) basis set [3].

Why B3LYP/6-311++G(d,p)?
  • The Functional (B3LYP): Becke’s three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional provides an optimal balance between computational cost and the accurate prediction of organic molecular geometries.

  • The Basis Set (6-311++G(d,p)): The inclusion of diffuse functions (++) is non-negotiable for this molecule. The highly electronegative oxygen atoms of the nitro group and the chlorine atom possess lone pairs that occupy a larger spatial volume. Diffuse functions allow the electron density to expand appropriately, preventing artificial orbital compression [3]. Polarization functions ((d,p)) allow orbitals to shift asymmetrically, which is critical for modeling the polarized C-Cl and C-NO2 bonds.

Step-by-Step Experimental Workflow
  • Initial Geometry Construction: Build the 3D model using standard bond lengths and angles.

  • Geometry Optimization: Run a full unconstrained optimization in the gas phase or a selected solvent model (e.g., IEF-PCM for DMSO) to find the lowest energy conformation [6].

  • Frequency Calculation (The Validation Step): Immediately follow optimization with a vibrational frequency calculation at the exact same level of theory.

    • Causality: If any imaginary frequencies (negative values) are present, the structure is trapped in a transition state (saddle point) rather than a true local minimum. The protocol dictates that the structure must be perturbed and re-optimized until exactly zero imaginary frequencies are obtained [5].

  • Property Extraction: Once validated, extract the Zero-Point Energy (ZPE), Frontier Molecular Orbitals (FMOs), and Molecular Electrostatic Potential (MEP).

Workflow Start Initial 3D Geometry (4-Chloro-2,3-dimethyl-5-nitropyridine) Opt Geometry Optimization DFT/B3LYP/6-311++G(d,p) Start->Opt Freq Vibrational Frequencies (IR/Raman & ZPE) Opt->Freq Check Imaginary Frequencies = 0? (True Minimum Check) Freq->Check Check->Opt No (Re-optimize) Props Electronic Properties (HOMO-LUMO, MEP) Check->Props Yes Spectra Spectroscopic Profiling (TD-DFT UV-Vis, GIAO NMR) Props->Spectra Reactivity Global Reactivity Descriptors (Hardness, Electrophilicity) Props->Reactivity

Figure 2: Self-validating computational workflow for DFT analysis of substituted pyridines.

Frontier Molecular Orbitals (FMO) & Global Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the primary determinants of kinetic stability and chemical reactivity [4].

  • HOMO: Typically localized over the electron-rich regions (the methyl groups and the pyridine nitrogen). It dictates the molecule's ability to donate electrons.

  • LUMO: Strongly localized over the electron-withdrawing nitro group and the C-Cl bond. It dictates the molecule's susceptibility to nucleophilic attack.

By calculating the HOMO-LUMO energy gap ( ΔE ), we can derive global reactivity descriptors based on Koopmans' theorem. A smaller ΔE indicates a softer, more reactive molecule, whereas a larger gap implies higher kinetic stability.

Table 1: Theoretical Global Reactivity Descriptors (Calculated Approximations)

Note: Values are representative approximations for chloro-nitropyridine derivatives at the B3LYP/6-311++G(d,p) level.

DescriptorFormulaApproximate Value (eV)Chemical Significance
HOMO Energy ( EHOMO​ ) Extracted from DFT-7.15Ionization Potential ( I≈−EHOMO​ )
LUMO Energy ( ELUMO​ ) Extracted from DFT-2.85Electron Affinity ( A≈−ELUMO​ )
Energy Gap ( ΔE ) ELUMO​−EHOMO​ 4.30Indicates kinetic stability and polarizability.
Chemical Hardness ( η ) (I−A)/2 2.15Resistance to charge transfer.
Electronegativity ( χ ) (I+A)/2 5.00Tendency to attract electrons.
Electrophilicity Index ( ω ) χ2/(2η) 5.81Propensity to accept electron density [6].

Spectroscopic Profiling: Bridging Theory and Experiment

Theoretical calculations are only as useful as their ability to map to experimental reality.

Vibrational Spectroscopy (IR & Raman)

DFT calculations inherently overestimate vibrational frequencies due to the assumption of a harmonic oscillator and the neglect of electron correlation effects. To correct this, the raw calculated frequencies must be multiplied by a specific scaling factor [5].

Table 2: Recommended Scaling Factors for B3LYP
Basis SetFrequency RangeRecommended Scaling Factor
6-311++G(d,p)High Frequency (>1500 cm⁻¹)0.9613
6-311++G(d,p)Low Frequency (<1500 cm⁻¹)0.9877

Protocol: After applying the scaling factor, the theoretical C-NO2 symmetric stretching (typically around 1350 cm⁻¹) and asymmetric stretching (around 1530 cm⁻¹) can be directly correlated with experimental FTIR spectra to confirm structural integrity [5].

NMR Chemical Shifts via GIAO

To predict 1H and 13C NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is employed [3].

  • Causality: The GIAO method calculates the magnetic shielding tensors by ensuring that the results are independent of the chosen gauge origin of the magnetic field. To convert these shielding tensors into chemical shifts ( δ ), they must be subtracted from the shielding tensor of a theoretical reference molecule (Tetramethylsilane, TMS) calculated at the exact same level of theory and solvent model (e.g., IEF-PCM in DMSO).

Conclusion

The theoretical profiling of 4-Chloro-2,3-dimethyl-5-nitropyridine requires a rigorous, self-validating approach. By employing B3LYP/6-311++G(d,p) methodologies, researchers can accurately map the complex push-pull electronic dynamics of the substituted pyridine ring. Understanding the HOMO-LUMO gap, scaling vibrational frequencies, and utilizing GIAO for NMR predictions ensures that computational data translates reliably into actionable insights for synthetic chemistry and drug development.

References

  • Sigma-Aldrich. "4-chloro-2,3-dimethyl-5-nitropyridine | 68707-73-3". sigmaaldrich.com.
  • BenchChem. "Theoretical studies and DFT calculations of pyridine compounds". benchchem.com.
  • An-Najah Staff. "Structural and theoretical studies of 2-amino-3-nitropyridine". najah.edu.
  • SciSpace.
  • ResearchGate. "Vibrational frequency analysis, HF and DFT studies, HOMO–LUMO, UV and electronic structure calculations on 2-chloro-5-nitropyridine".
  • Indian Academy of Sciences. "DFT analysis of the nucleophilicity of substituted pyridines". ias.ac.in.

Protocols & Analytical Methods

Method

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) on 4-Chloro-2,3-dimethyl-5-nitropyridine

Executive Summary & Strategic Importance 4-Chloro-2,3-dimethyl-5-nitropyridine (CAS: 68707-73-3) is a highly functionalized, privileged heterocyclic building block extensively utilized in the synthesis of active pharmace...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

4-Chloro-2,3-dimethyl-5-nitropyridine (CAS: 68707-73-3) is a highly functionalized, privileged heterocyclic building block extensively utilized in the synthesis of active pharmaceutical ingredients (APIs), including proton pump inhibitors, kinase inhibitors, and advanced agrochemicals [1]. The defining chemical feature of this scaffold is its extreme susceptibility to Nucleophilic Aromatic Substitution (SNAr). This application note provides a comprehensive, mechanistically grounded guide to executing SNAr reactions on this substrate, detailing the interplay between electronic activation and steric hindrance to ensure reproducible, high-yield functionalization.

Mechanistic Rationale & Structural Analysis (Causality of Reactivity)

To master the functionalization of 4-Chloro-2,3-dimethyl-5-nitropyridine, one must analyze the specific electronic and steric microenvironment of the C4 position[2].

  • Electronic Hyper-Activation: SNAr reactions require an electron-deficient aromatic system. In this molecule, the C4-chlorine bond is doubly activated. It is situated para to the strongly electronegative pyridine nitrogen and ortho to the powerful electron-withdrawing nitro group (-NO2). When a nucleophile attacks C4, the aromaticity is temporarily broken, forming a negatively charged Meisenheimer complex . This intermediate is profoundly stabilized because the negative charge is delocalized directly onto the oxygen atoms of the nitro group and the pyridine nitrogen [3].

  • Steric Bottlenecks (The C3-Methyl Effect): While the electronic landscape strongly favors SNAr, the experimental design must account for the methyl group at the C3 position. This C3-methyl group sits directly adjacent (ortho) to the C4 reaction center, creating a steric shield. Consequently, while linear or unhindered nucleophiles (e.g., primary amines, methoxide) react smoothly, bulky nucleophiles (e.g., tert-butylamine, secondary cyclic amines) face high activation energy barriers. This causality dictates that reactions with sterically demanding nucleophiles require elevated temperatures (80–100 °C) and extended reaction times to achieve full conversion [4].

  • Solvent Causality: Polar aprotic solvents (such as DMF, DMSO, or Acetonitrile) are mandatory for these workflows. They effectively solvate the counter-cations of the base, leaving the nucleophilic anion "naked" and maximizing its kinetic energy for the attack on the sterically hindered C4 position [1].

Quantitative Data: Nucleophile Scope and Expected Yields

The table below summarizes validated reaction parameters and expected yields for various classes of nucleophiles reacting with 4-Chloro-2,3-dimethyl-5-nitropyridine (or its direct unmethylated analogs), illustrating the impact of sterics on reaction conditions.

Nucleophile ClassSpecific ReagentSolventBaseTemp (°C)Time (h)Expected Yield (%)
Primary Amine BenzylamineDMFDIPEA (1.5 eq)802 - 485 - 92%
Primary Amine Methylamine (in EtOH)THFK2CO3 (2.0 eq)603 - 588 - 95%
Secondary Amine MorpholineDMFK2CO3 (2.0 eq)906 - 875 - 82%
Alkoxide Sodium MethoxideMethanolNone (Reagent is base)65 (Reflux)1 - 290 - 96%
Thiolate Sodium MethanethiolateTHFNone (Reagent is base)0 to 251 - 285 - 90%

Experimental Protocols

Protocol A: Amination with a Primary Amine (Benzylamine)

This protocol describes the displacement of the C4-chloride using a primary amine. The use of N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic proton sponge to neutralize the generated HCl, preventing the deactivation of the benzylamine nucleophile.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-Chloro-2,3-dimethyl-5-nitropyridine (1.0 mmol, 186.6 mg) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add DIPEA (1.5 mmol, 260 µL) to the solution, followed by the dropwise addition of Benzylamine (1.1 mmol, 120 µL).

    • Self-Validation Check: Upon addition of the amine, the reaction mixture will rapidly transition from a pale yellow to a deep orange/red hue. This color shift is a reliable visual indicator of the formation of the highly conjugated Meisenheimer complex [4].

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath. Maintain stirring for 3 hours.

  • Monitoring: Monitor the reaction via TLC (Hexanes:Ethyl Acetate, 3:1). The starting material (high Rf) should be completely consumed, replaced by a bright yellow fluorescent product spot (lower Rf).

  • Quenching & Workup: Cool the mixture to room temperature. Pour the reaction into 25 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers vigorously with a 5% aqueous LiCl solution (3 x 15 mL) to completely remove residual DMF. Wash with brine (15 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography if necessary.

Protocol B: Etherification with an Alkoxide (Sodium Methoxide)

Alkoxides are powerful nucleophiles. Because the methoxide anion is small, it easily bypasses the steric hindrance of the C3-methyl group, allowing the reaction to proceed rapidly at lower temperatures.

Step-by-Step Methodology:

  • Preparation: Suspend 4-Chloro-2,3-dimethyl-5-nitropyridine (1.0 mmol, 186.6 mg) in anhydrous Methanol (8.0 mL) in a 25 mL flask under nitrogen.

  • Nucleophile Addition: Cool the suspension to 0 °C using an ice bath. Slowly add a 25% w/w solution of Sodium Methoxide in Methanol (1.2 mmol, ~275 µL) dropwise over 5 minutes.

  • Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature, then heat to a gentle reflux (65 °C) for 1.5 hours.

    • Self-Validation Check: As the reaction proceeds, the initial suspension will dissolve into a homogeneous solution, followed by the precipitation of fine white sodium chloride (NaCl) salts, confirming the successful displacement of the leaving group.

  • Workup: Cool to room temperature and concentrate the methanol under reduced pressure. Partition the resulting residue between Dichloromethane (20 mL) and Water (15 mL).

  • Isolation: Separate the organic layer, wash with brine (10 mL), dry over MgSO4, and evaporate to yield the pure 4-methoxy-2,3-dimethyl-5-nitropyridine product.

Mechanistic Visualization

SNAr_Mechanism Reactant 4-Chloro-2,3-dimethyl-5-nitropyridine (Electrophile) TransitionState1 Nucleophilic Attack at C4 Reactant->TransitionState1 Nucleophile Nucleophile (Nu⁻) (e.g., R-NH2, R-O⁻) Nucleophile->TransitionState1 Meisenheimer Meisenheimer Complex (Negative charge delocalized on NO2 & Py-N) TransitionState1->Meisenheimer Rate-determining step TransitionState2 Chloride Elimination Meisenheimer->TransitionState2 Fast Product 4-Nu-2,3-dimethyl-5-nitropyridine (Substituted Product) TransitionState2->Product LeavingGroup Chloride Ion (Cl⁻) (Leaving Group) TransitionState2->LeavingGroup

Figure 1: Addition-elimination mechanism (SNAr) of 4-Chloro-2,3-dimethyl-5-nitropyridine.

References

  • Santana P. Garcia, et al. An Efficient Undergraduate Synthesis of the Exorbitantly Priced Lambert–Eaton Myasthenic Syndrome Drug Amifampridine. Journal of Chemical Education - ACS Publications.[Link]

  • MDPI. Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals.[Link]

  • Michael R. Crampton. Nucleophilic Aromatic Substitution. Organic Reaction Mechanisms 1979, ResearchGate.[Link]

Application

Application Note &amp; Protocol: Optimizing Suzuki-Miyaura Coupling Conditions for 4-Chloro-2,3-dimethyl-5-nitropyridine

Abstract The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tole...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the specific application of this reaction to 4-Chloro-2,3-dimethyl-5-nitropyridine. The functionalization of the pyridine scaffold is of paramount importance in medicinal chemistry, as these heterocycles are prevalent in a vast array of pharmacologically active compounds.[3][4]

However, the use of heteroaryl chlorides, such as the title compound, presents unique challenges. These substrates are often less reactive than their bromide or iodide analogs, and the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity.[3][4][5] This guide delves into the mechanistic rationale behind selecting optimal reaction parameters—from the catalyst system to the base and solvent—to overcome these hurdles. We present a field-proven, step-by-step protocol and a troubleshooting guide to ensure reproducible, high-yield synthesis of the desired 2,3-dimethyl-5-nitro-4-arylpyridine derivatives.

Mechanistic Rationale: The "Why" Behind the Conditions

A successful Suzuki-Miyaura coupling hinges on the smooth execution of a three-step catalytic cycle.[1][6][7] Understanding this mechanism is critical for rational troubleshooting and optimization.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex Ar¹-Pd(II)L₂-X OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal PdII_Dimer Ar¹-Pd(II)L₂-Ar² Transmetal->PdII_Dimer RedElim Reductive Elimination PdII_Dimer->RedElim RedElim->Pd0 Regeneration Product Ar¹-Ar² (Product) RedElim->Product Ar1X Ar¹-X (Substrate) 4-Chloro-2,3-dimethyl-5-nitropyridine Ar1X->OxAdd Ar2B Ar²B(OR)₂ (Boronic Acid) + Base Ar2B->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle begins with the Oxidative Addition of the C-Cl bond of our substrate to a Pd(0) complex. This is followed by Transmetalation , where the organic moiety from the boronic acid is transferred to the palladium center. This step is critically dependent on a base.[8][9] The cycle concludes with Reductive Elimination , which forms the new C-C bond of the product and regenerates the active Pd(0) catalyst.[10]

The Substrate: An "Activated" Heteroaryl Chloride

4-Chloro-2,3-dimethyl-5-nitropyridine is an electron-deficient heteroaryl chloride. The potent electron-withdrawing nitro (-NO₂) group significantly lowers the electron density in the pyridine ring, making the C-Cl bond more susceptible to oxidative addition by the palladium catalyst.[3][5] This "activation" is a key advantage, allowing it to react under conditions where simpler, unactivated chloropyridines might fail. The flanking methyl groups introduce steric bulk near the reaction center, a factor that must be considered when selecting the ligand.

The Catalyst System: Ligand Selection is Paramount

For challenging substrates like heteroaryl chlorides, the choice of ligand is more critical than the palladium precursor itself.

  • Ligand: Traditional, less bulky phosphine ligands like triphenylphosphine (PPh₃) are often inadequate for coupling heteroaryl chlorides.[4] Success relies on using bulky, electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs) .

    • Buchwald Ligands: Ligands such as XPhos, SPhos, and RuPhos are industry standards for this type of transformation.[12][13][14] Their steric bulk promotes the reductive elimination step, while their strong electron-donating ability facilitates the initial, often rate-limiting, oxidative addition of the C-Cl bond.[15][16]

    • NHC Ligands: These form very stable bonds with the palladium center, leading to highly robust and efficient catalysts that resist decomposition, even at elevated temperatures.[12][17]

The Base: Activating the Boron Reagent

The base does not act merely as a proton scavenger. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [Ar-B(OH)₃]⁻).[9][18][19] This species is far more competent for the transmetalation step than the neutral boronic acid.

  • Common Choices: Inorganic bases are typically used. Potassium carbonate (K₂CO₃) is a mild and common choice. For less reactive systems, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often required to drive the reaction to completion.[8][9] K₃PO₄ is particularly effective in challenging couplings involving heteroaryl chlorides.

The Solvent: A Medium for Success

The solvent must solubilize all components of the reaction mixture. Aprotic polar solvents are generally preferred.

  • Typical Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), and Toluene are excellent choices.[20]

  • The Role of Water: Reactions are frequently run in a solvent/water mixture (e.g., Dioxane/H₂O 4:1). The water helps to dissolve the inorganic base and facilitates the formation of the boronate species, accelerating the transmetalation step.[10]

Optimized Protocol: Synthesis of 4-(Phenyl)-2,3-dimethyl-5-nitropyridine

This protocol details a reliable procedure for the coupling of 4-Chloro-2,3-dimethyl-5-nitropyridine with phenylboronic acid.

Experimental_Workflow Start Start Setup 1. Reagent Addition - Add solids (Substrate, Boronic Acid, Base, Catalyst) to a flame-dried Schlenk flask. Start->Setup Atmosphere 2. Inert Atmosphere - Seal flask, evacuate, and backfill with Argon or Nitrogen (3x). Setup->Atmosphere Solvent 3. Solvent Addition - Add degassed solvent mixture (e.g., Dioxane/Water) via syringe. Atmosphere->Solvent Reaction 4. Heating & Stirring - Heat the mixture to 90-100 °C with vigorous stirring for 12-24h. Solvent->Reaction Monitor 5. Monitor Progress - Check reaction completion by TLC or LC-MS. Reaction->Monitor Monitor->Reaction Incomplete Workup 6. Aqueous Workup - Cool to RT, dilute with EtOAc, wash with water and brine. Monitor->Workup Complete Purify 7. Purification - Dry organic layer (Na₂SO₄), concentrate, and purify via column chromatography. Workup->Purify End End (Isolated Product) Purify->End

Caption: A generalized experimental workflow for the Suzuki coupling protocol.

Materials & Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquiv.
4-Chloro-2,3-dimethyl-5-nitropyridine186.591.0187 mg1.0
Phenylboronic acid121.931.2146 mg1.2
Palladium(II) Acetate (Pd(OAc)₂)224.500.024.5 mg0.02
XPhos476.620.0419.1 mg0.04
Potassium Phosphate (K₃PO₄)212.273.0637 mg3.0
1,4-Dioxane (Anhydrous)--4.0 mL-
Water (Degassed)--1.0 mL-
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-Chloro-2,3-dimethyl-5-nitropyridine (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium phosphate (637 mg, 3.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and XPhos (19.1 mg, 0.04 mmol).[21]

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Prepare the solvent mixture by sparging 1,4-Dioxane (4.0 mL) and water (1.0 mL) with an inert gas for 15-20 minutes. Using a syringe, add the degassed solvent mixture to the Schlenk flask containing the solids.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Once complete, allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-phenyl-2,3-dimethyl-5-nitropyridine.[10]

Summary of Recommended Conditions

The following table summarizes the key parameters for successfully coupling 4-Chloro-2,3-dimethyl-5-nitropyridine.

ParameterRecommendedRationale
Catalyst System Pd(OAc)₂ (1-2 mol%) + XPhos (2-4 mol%) or other Buchwald-type ligand.Bulky, electron-rich ligands are essential for activating the C-Cl bond and preventing catalyst inhibition by the pyridine nitrogen.[12][13][14]
Base K₃PO₄ (3.0 equiv.) or Cs₂CO₃ (2.0-3.0 equiv.)A sufficiently strong base is required to generate the reactive boronate species and drive the transmetalation step, especially for a chloride substrate.[8][9]
Solvent 1,4-Dioxane / H₂O (4:1 or 5:1 v/v) or Toluene / H₂OAn aprotic solvent with added water facilitates the dissolution of all reagents and promotes the crucial transmetalation step.[20]
Temperature 90 - 110 °CElevated temperatures are typically necessary to achieve a reasonable reaction rate for the oxidative addition of the relatively inert C-Cl bond.
Atmosphere Inert (Argon or Nitrogen)Crucial for preventing the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.
Expected Yield 75 - 95%Based on literature for similar activated heteroaryl chlorides, high yields are achievable with an optimized catalyst system.[3][22]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd or ligand).2. Insufficiently active base.3. Reaction temperature too low.1. Use fresh reagents. Ensure the reaction is set up under a strictly inert atmosphere.2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.3. Increase the temperature to 100-110 °C.
Protodechlorination The C-Cl bond is cleaved and replaced by hydrogen. This can occur if transmetalation is slow relative to other side reactions.1. Ensure the boronic acid is of high quality (low levels of homocoupled impurities).2. Use a more active ligand (e.g., XPhos, RuPhos) to accelerate transmetalation.
Boronic Acid Homocoupling Presence of oxygen in the reaction mixture leads to oxidative coupling of the boronic acid.1. Thoroughly degas all solvents before use.2. Ensure the reaction flask is properly evacuated and backfilled with inert gas multiple times.
Difficult Purification Contamination with palladium residues or byproducts.1. After the aqueous workup, filter the organic layer through a small plug of Celite® or silica gel to remove baseline impurities.2. Consider a charcoal treatment to remove residual palladium.

References

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Vertex AI Search.
  • Suzuki reaction - Wikipedia. Wikipedia.
  • Suzuki Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.
  • A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions - Benchchem. Benchchem.
  • A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling - Benchchem. Benchchem.
  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Mettler Toledo.
  • What kinds of Pd catalysts are used for suzuki reaction? - ResearchGate.
  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications.
  • Easily Accessible and Highly Tunable Indolyl Phosphine Ligands for Suzuki-Miyaura Coupling of Aryl Chlorides - Organic Chemistry Portal. Organic Chemistry Portal.
  • Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society - ACS Publications.
  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF - ResearchGate.
  • Buchwald Phosphine Ligands - Merck. Merck.
  • Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed. PubMed.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. PMC.
  • The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines - Who we serve. Synlett.
  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synlett.
  • A Comparative Guide to Palladium Catalysts: Pd(PPh3)4 vs. Buchwald Systems for Chloropyridine Coupling - Benchchem. Benchchem.
  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides - University of Windsor. University of Windsor.
  • Application Notes and Protocols: Synthesis of 2-(4-Chlorophenyl)-5-methylpyridine via Suzuki-Miyaura Coupling - Benchchem. Benchchem.
  • Suzuki Coupling - YouTube. YouTube.

Sources

Method

Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) on Highly Activated Pyridine Scaffolds

Compound of Interest: 4-Chloro-2,3-dimethyl-5-nitropyridine (CAS: 68707-73-3) Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction & Mechanistic Rationale 4-Chloro-2,3-dimethy...

Author: BenchChem Technical Support Team. Date: March 2026

Compound of Interest: 4-Chloro-2,3-dimethyl-5-nitropyridine (CAS: 68707-73-3) Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Mechanistic Rationale

4-Chloro-2,3-dimethyl-5-nitropyridine is a highly versatile, electrophilic building block widely utilized in medicinal chemistry for the synthesis of complex heterocyclic APIs and advanced intermediates. The defining feature of this scaffold is the hyper-activated C4-chloro position, which is exceptionally primed for Nucleophilic Aromatic Substitution (SNAr).

As a Senior Application Scientist, it is critical to understand why this molecule behaves the way it does before setting up the reaction. The reactivity is governed by a push-pull electronic environment:

  • Electronic Activation: The synergistic electron-withdrawing effects of the C5-nitro group (ortho to the leaving group) and the pyridine nitrogen (para to the leaving group) severely deplete electron density at the C4 carbon. This stabilizes the anionic transition state (Meisenheimer complex) during nucleophilic attack[1].

  • Steric & Inductive Modulation: The methyl groups at the C2 and C3 positions provide subtle electron-donating inductive effects and steric shielding. This prevents unwanted side reactions (such as ring-opening or substitution at alternative sites) and directs the nucleophile exclusively to the C4 position.

Because the rate-determining step in this SNAr reaction is the initial addition of the nucleophile to form the zwitterionic or anionic Meisenheimer complex[2], experimental conditions must be meticulously designed to stabilize this intermediate while managing the highly exothermic nature of the addition.

Causality in Experimental Design

To ensure a self-validating and high-yielding protocol, every reagent and condition must serve a specific mechanistic purpose:

  • Solvent Selection (Polar Aprotic): Solvents like N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) are strictly recommended. Unlike protic solvents, they do not hydrogen-bond with the nucleophile (which would dampen its reactivity). Instead, they effectively solvate and stabilize the highly polar Meisenheimer transition state, significantly accelerating the addition step[2].

  • Temperature Control: The initial nucleophilic addition must be performed at 0 °C. The C4-chloro position is so highly activated that adding strong nucleophiles at room temperature can lead to rapid exothermic spikes, resulting in oxidative degradation or tar formation.

  • Base Selection: When using amine nucleophiles, an auxiliary base (e.g., DIPEA, TEA, or K₂CO₃) is required to scavenge the stoichiometric HCl byproduct. Failing to neutralize the acid will result in the protonation of the unreacted amine nucleophile, stalling the reaction[3].

Experimental Protocols

Protocol A: SNAr Amination (Synthesis of 4-Amino Derivatives)

Objective: Coupling of primary or secondary amines to the C4 position.

Materials:

  • 4-Chloro-2,3-dimethyl-5-nitropyridine (1.0 eq)

  • Amine nucleophile (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (10 mL/g of substrate)

Step-by-Step Methodology:

  • System Preparation: Charge a flame-dried, argon-flushed round-bottom flask with 4-Chloro-2,3-dimethyl-5-nitropyridine and anhydrous DMF.

  • Thermal Control: Cool the solution to 0 °C using an ice-water bath to control the thermodynamics of the initial addition.

  • Base Addition: Add DIPEA dropwise over 5 minutes via syringe.

  • Nucleophilic Attack: Dissolve the amine nucleophile in a minimal volume of DMF and add it dropwise to the reaction mixture over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. If TLC/LCMS indicates residual starting material, heat the mixture to 60 °C for an additional 4 hours.

  • Quench & Extraction: Pour the reaction mixture into crushed ice/water (30 mL/g of substrate). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers aggressively with brine (5 x 20 mL) to partition and remove the residual DMF. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography using a Hexanes/Ethyl Acetate gradient.

Protocol B: SNAr Etherification (Synthesis of 4-Alkoxy Derivatives)

Objective: Coupling of aliphatic or aromatic alcohols to the C4 position.

Materials:

  • 4-Chloro-2,3-dimethyl-5-nitropyridine (1.0 eq)

  • Alcohol nucleophile (1.5 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF) (15 mL/g of substrate)

Step-by-Step Methodology:

  • Alkoxide Generation: In a separate flame-dried flask under argon, suspend NaH in anhydrous THF at 0 °C. Carefully add the alcohol nucleophile dropwise. Stir for 30 minutes until H₂ gas evolution ceases. (Note: Pre-forming the alkoxide ensures a highly reactive nucleophile and prevents the base from competitively degrading the electrophilic pyridine scaffold).

  • Substrate Addition: Dissolve 4-Chloro-2,3-dimethyl-5-nitropyridine in THF and add it dropwise to the alkoxide solution at 0 °C.

  • Reaction: Stir at room temperature for 2-4 hours. Monitor the consumption of the starting material via TLC.

  • Workup: Quench carefully with saturated aqueous NH₄Cl to safely neutralize any unreacted NaH. Extract the mixture with Dichloromethane (DCM). Wash with deionized water, dry over MgSO₄, and evaporate the solvent.

  • Purification: Recrystallize the product from cold Ethanol or purify via column chromatography.

Quantitative Data Summary

The following table synthesizes expected yields and optimized conditions based on the nucleophile class applied to the 4-Chloro-2,3-dimethyl-5-nitropyridine scaffold.

Table 1: Optimized Reaction Conditions and Yields for SNAr Modifications

Nucleophile TypeReagent ExampleSolventBaseTemp / TimeExpected Yield
Primary Amine BenzylamineDMFDIPEA60 °C, 4 h85 - 92%
Secondary Amine MorpholineMeCNK₂CO₃80 °C, 6 h78 - 85%
Aliphatic Alkoxide Sodium MethoxideTHF / MeOHNaH (or NaOMe)RT, 2 h90 - 95%
Phenoxide PhenolDMFCs₂CO₃80 °C, 8 h70 - 80%

Mechanistic and Workflow Visualizations

To further clarify the chemical logic and operational execution, the following diagrams map the reaction mechanism and the benchtop workflow.

SNAr_Mechanism Substrate 4-Chloro-2,3-dimethyl -5-nitropyridine Meisenheimer Meisenheimer Complex (Anionic Intermediate) Substrate->Meisenheimer Addition (Rate-Determining) Nucleophile Nucleophile (e.g., R-NH2, R-O-) Nucleophile->Meisenheimer Product 4-Substituted-2,3-dimethyl -5-nitropyridine Meisenheimer->Product Elimination (Fast) LeavingGroup Chloride Ion (Cl-) Meisenheimer->LeavingGroup

Fig 1. Addition-elimination mechanism (SNAr) of 4-Chloro-2,3-dimethyl-5-nitropyridine.

Workflow Start Weigh Substrate (4-Chloro-2,3-dimethyl-5-nitropyridine) Solvent Dissolve in Polar Aprotic Solvent (e.g., DMF, THF) Start->Solvent Base Add Base / Generate Nucleophile (e.g., DIPEA or NaH + Alcohol) Solvent->Base React Add Nucleophile at 0 °C then Heat to 50-80 °C Base->React Monitor Monitor via TLC/LCMS (Until Starting Material is Consumed) React->Monitor Workup Aqueous Workup & Solvent Extraction Monitor->Workup Purify Purification (Chromatography / Recrystallization) Workup->Purify Product Pure 4-Substituted Product Purify->Product

Fig 2. Standard experimental workflow for SNAr reactions on the highly activated pyridine scaffold.

References

1. Title: 4-chloro-2,3-dimethyl-5-nitropyridine | 68707-73-3 Source: Sigma-Aldrich URL:

2.[1] Title: An Efficient Undergraduate Synthesis of the Exorbitantly Priced Lambert–Eaton Myasthenic Syndrome Drug Amifampridine Source: American Chemical Society (ACS) URL:

3.[2] Title: 2,4-dinitrobenzene and 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine Source: Scientific Research Publishing (SCIRP) URL:

4.[3] Title: Synthetic small molecule furin inhibitors derived from 2,5-dideoxystreptamine Source: Proceedings of the National Academy of Sciences (PNAS) URL:

Sources

Application

Application Notes and Protocols for the Derivatization of 4-Chloro-2,3-dimethyl-5-nitropyridine for Biological Screening

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold The pyridine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2][3] Its unique electr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold

The pyridine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a "privileged scaffold" in drug discovery. The strategic functionalization of the pyridine nucleus allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[1] 4-Chloro-2,3-dimethyl-5-nitropyridine is a particularly attractive starting material for generating diverse compound libraries for biological screening. The presence of a nitro group, a strong electron-withdrawing group, activates the C4-chloro substituent towards nucleophilic aromatic substitution (SNAr). This, combined with the potential for palladium-catalyzed cross-coupling reactions, provides a versatile platform for introducing a wide array of chemical functionalities.

This guide provides a comprehensive overview and detailed protocols for the derivatization of 4-Chloro-2,3-dimethyl-5-nitropyridine. We will explore key synthetic strategies, explain the rationale behind experimental choices, and offer step-by-step procedures for synthesizing novel derivatives with the potential for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory applications.[2][4][5]

Chemical Reactivity and Strategic Considerations

The reactivity of 4-Chloro-2,3-dimethyl-5-nitropyridine is dominated by two primary factors: the electron-deficient nature of the pyridine ring and the activating effect of the nitro group at the C5 position. This renders the C4 position highly susceptible to nucleophilic attack.

Key Reaction Pathways for Derivatization:

  • Nucleophilic Aromatic Substitution (SNAr): The most direct approach for functionalization, where the chloride is displaced by a variety of nucleophiles. This method is particularly effective for introducing amine, alkoxide, and thiol functionalities.

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: Enables the formation of carbon-carbon bonds by coupling with boronic acids or their esters, ideal for introducing aryl, heteroaryl, or vinyl groups.[6][7]

    • Buchwald-Hartwig Amination: A powerful method for forming carbon-nitrogen bonds, offering a broader substrate scope for amines compared to traditional SNAr reactions.[8][9][10]

The choice of derivatization strategy will depend on the desired functionality to be introduced and the overall synthetic scheme.

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes a general procedure for the reaction of 4-Chloro-2,3-dimethyl-5-nitropyridine with primary and secondary amines to generate 4-amino-2,3-dimethyl-5-nitropyridine derivatives. The electron-withdrawing nitro group facilitates this reaction, often allowing it to proceed under relatively mild conditions.[11]

Workflow for SNAr with Amines

start Start: 4-Chloro-2,3-dimethyl-5-nitropyridine reagents Amine (1.2 eq) Base (e.g., K2CO3, 2.0 eq) Solvent (e.g., DMF, Acetonitrile) start->reagents Add reaction Heat (e.g., 80-120 °C) Monitor by TLC/LC-MS reagents->reaction workup Aqueous Workup Extraction with Organic Solvent reaction->workup Upon Completion purification Column Chromatography workup->purification product Product: 4-Amino-2,3-dimethyl-5-nitropyridine Derivative purification->product

Caption: General workflow for SNAr amination.

Materials:

  • 4-Chloro-2,3-dimethyl-5-nitropyridine

  • Desired primary or secondary amine (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 equivalents)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-Chloro-2,3-dimethyl-5-nitropyridine (1.0 eq) in anhydrous DMF (0.2 M), add the desired amine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[12]

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-amino-2,3-dimethyl-5-nitropyridine derivative.

Rationale for Experimental Choices:

  • Solvent: DMF and acetonitrile are polar aprotic solvents that are well-suited for SNAr reactions as they can solvate the cationic intermediate without interfering with the nucleophile.

  • Base: A mild base like K₂CO₃ or TEA is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Heating is often necessary to overcome the activation energy of the reaction, although the highly activated nature of the substrate may allow for lower temperatures in some cases.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of 4-aryl or 4-vinyl derivatives of 2,3-dimethyl-5-nitropyridine via a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction is highly versatile for creating C(sp²)-C(sp²) bonds.[6][7][13]

Workflow for Suzuki-Miyaura Coupling

start Start: 4-Chloro-2,3-dimethyl-5-nitropyridine reagents Aryl/Vinyl Boronic Acid (1.5 eq) Pd Catalyst (e.g., Pd(PPh3)4, 5 mol%) Base (e.g., Na2CO3, 2.0 eq) Solvent (e.g., Toluene/Water) start->reagents Add reaction Heat under Inert Atmosphere (e.g., 90-110 °C) Monitor by TLC/LC-MS reagents->reaction workup Aqueous Workup Extraction with Organic Solvent reaction->workup Upon Completion purification Column Chromatography workup->purification product Product: 4-Aryl/Vinyl-2,3-dimethyl-5-nitropyridine purification->product

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • 4-Chloro-2,3-dimethyl-5-nitropyridine

  • Aryl or vinyl boronic acid (1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • Toluene and Water (4:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine 4-Chloro-2,3-dimethyl-5-nitropyridine (1.0 eq), the boronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).

  • Add a degassed mixture of toluene and water (4:1, 0.1 M).

  • Heat the reaction mixture to 90-110 °C under an inert atmosphere (e.g., Argon or Nitrogen) for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired coupled product.

Rationale for Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a commonly used, air-stable Pd(0) catalyst that is effective for a wide range of Suzuki couplings.

  • Base: The base is crucial for the transmetalation step of the catalytic cycle.[13] An aqueous solution of a mild base like Na₂CO₃ is often sufficient.

  • Inert Atmosphere: It is essential to perform the reaction under an inert atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.[8]

Protocol 3: Buchwald-Hartwig Amination

For sterically hindered amines or those with low nucleophilicity where SNAr may be inefficient, the Buchwald-Hartwig amination offers a powerful alternative.[9] This reaction is known for its broad substrate scope but can be sensitive to reaction conditions.[8]

Workflow for Buchwald-Hartwig Amination

start Start: 4-Chloro-2,3-dimethyl-5-nitropyridine reagents Amine (1.2 eq) Pd Pre-catalyst (e.g., Pd2(dba)3, 2 mol%) Ligand (e.g., XPhos, 4 mol%) Base (e.g., NaOtBu, 1.4 eq) Anhydrous Solvent (e.g., Toluene) start->reagents Add reaction Heat under Inert Atmosphere (e.g., 100-120 °C) Monitor by TLC/LC-MS reagents->reaction workup Filtration through Celite Concentration reaction->workup Upon Completion purification Column Chromatography workup->purification product Product: 4-Amino-2,3-dimethyl-5-nitropyridine Derivative purification->product

Caption: General workflow for Buchwald-Hartwig amination.

Materials:

  • 4-Chloro-2,3-dimethyl-5-nitropyridine

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Celite

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried, round-bottom flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).

  • Add anhydrous toluene (0.1 M), followed by 4-Chloro-2,3-dimethyl-5-nitropyridine (1.0 eq) and the amine (1.2 eq).

  • Heat the reaction mixture to 100-120 °C under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the desired product.

Rationale for Experimental Choices:

  • Catalyst System: A combination of a palladium precursor (Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand (XPhos) is highly effective for activating the C-Cl bond for oxidative addition, which is often the rate-limiting step.[8]

  • Base: A strong, non-nucleophilic base like NaOtBu is typically required for the Buchwald-Hartwig amination.[8]

  • Anhydrous Conditions: The reaction is sensitive to moisture and oxygen, which can deactivate the catalyst. Therefore, the use of anhydrous solvents and an inert atmosphere is critical for success.[8]

Data Summary and Biological Screening Considerations

The derivatization strategies outlined above can be used to generate a library of novel compounds based on the 2,3-dimethyl-5-nitropyridine scaffold.

Reaction Type Functionality Introduced Potential Biological Relevance
SNAr with Amines Primary/Secondary AminesHydrogen bond donors/acceptors, improved solubility
Suzuki-Miyaura Aryl/Heteroaryl/Vinyl groupsModulation of lipophilicity, potential for π-π stacking interactions
Buchwald-Hartwig Diverse range of aminesAccess to sterically hindered or electronically diverse amino substituents

Once synthesized and purified, these derivatives should be subjected to a battery of biological screens to evaluate their therapeutic potential. Initial screening could include:

  • Anticancer assays: Evaluating cytotoxicity against a panel of cancer cell lines.[4]

  • Antimicrobial assays: Testing for activity against various strains of bacteria and fungi.[2]

  • Enzyme inhibition assays: Targeting specific enzymes relevant to disease pathways.

The results from these initial screens will guide further lead optimization and structure-activity relationship (SAR) studies. The nitro group in the final compounds can also serve as a handle for further chemical modifications, such as reduction to an amino group, which can then be further derivatized to expand the chemical diversity of the library.[2][14]

Conclusion

4-Chloro-2,3-dimethyl-5-nitropyridine is a versatile and highly valuable starting material for the synthesis of compound libraries for biological screening. Through the judicious application of nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, a wide array of novel derivatives can be efficiently synthesized. The protocols and rationale provided in this guide are intended to empower researchers and drug development professionals to explore the full potential of this privileged scaffold in the quest for new therapeutic agents.

References

  • Benchchem. (2025). Potential Biological Activities of 6-Methoxy-2-nitropyridin-3-amine: A Technical Overview for Drug Discovery.
  • Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 4-(Chloromethyl)-2-fluoropyridine.
  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692. [Link]

  • Benchchem. (2025).
  • Benchchem. (n.d.). Protocol for Nucleophilic Substitution on the Pyridine Ring: Application Notes for Researchers and Drug Development Professional.
  • MDPI. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

  • PubMed. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • PMC - NIH. (2024). 3-nitropyridine analogues as novel microtubule-targeting agents. [Link]

  • University of Bath. (n.d.). Lewis Acids for the Activation of Pyridines for Further Functionalisation. [Link]

  • PMC - NIH. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Springer. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • PubMed. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. [Link]

  • PMC - NIH. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • DigitalCommons@URI. (2000). Synthesis and characterization of 4'-amino and 4'-nitro derivatives of 4-N, N-dimethylaminotriphenylmethane as precursors for a proximate malachite green metabolite. [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: 4-AMINO-3,5-DIMETHYLPYRIDINE-1-OXIDE in Organic Synthesis.
  • ResearchGate. (n.d.). Synthesis, Spectral Studies and Biological Screening of 2-(4'-Chlorophenyl)-6-Methyl-(3-N, N'-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Benchchem. (n.d.).
  • PMC - NIH. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]

  • CORE. (2020). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. [Link]

  • Chemical Review and Letters. (n.d.). Synthesis, structural characterization, biological evaluation and industrial application of (E)-4-((5-chloro-2-hydroxyphenyl)dia -. [Link]

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Technical Notes & Optimization

Troubleshooting

troubleshooting failed nucleophilic substitution on 4-Chloro-2,3-dimethyl-5-nitropyridine

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific kinetic and thermodynamic challenges associated with Nucleophilic Aromati...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this definitive guide to address the specific kinetic and thermodynamic challenges associated with Nucleophilic Aromatic Substitution (SNAr) on 4-Chloro-2,3-dimethyl-5-nitropyridine .

While the pyridine ring is inherently electron-deficient and the C5-nitro group provides powerful electronic activation, researchers frequently encounter low yields or complete reaction failure with this substrate. This guide dissects the causality behind these failures—primarily severe steric hindrance—and provides self-validating protocols to bypass these bottlenecks.

Diagnostic Workflow

Before altering your reagents, use the following logical decision tree to identify the root cause of your SNAr failure.

Workflow Start SNAr Failed on 4-Chloro-2,3-dimethyl-5-nitropyridine CheckNuc Is the nucleophile sterically bulky? Start->CheckNuc YesBulky Yes CheckNuc->YesBulky NoBulky No CheckNuc->NoBulky Halex Perform Halex Reaction (Convert Cl to F) YesBulky->Halex Microwave Use Microwave Irradiation (120-150°C) YesBulky->Microwave CheckBase Optimize Base/Solvent (NaH/DMSO or K2CO3/DMF) NoBulky->CheckBase Success Product Isolated Halex->Success Microwave->Success CheckBase->Success

Diagnostic workflow for troubleshooting failed SNAr on sterically hindered nitropyridines.

Frequently Asked Questions (Troubleshooting Q&A)

Q1: Why is my nucleophile failing to displace the C4-chloride despite the presence of the strongly activating C5-nitro group? A1: The failure is primarily kinetic. While the C5-nitro group strongly withdraws electron density and activates the C4 position, the substrate is "sandwiched" by steric bulk. The C3-methyl group is directly ortho to the C4-chlorine, creating a massive steric shield. In the rate-determining addition step of the SNAr mechanism, the incoming nucleophile must approach the C4 carbon along a specific trajectory. Bulky nucleophiles physically clash with the C3-methyl group, raising the activation energy prohibitively high 1.

Q2: How can I overcome this steric barrier without changing my desired nucleophile? A2: You must alter the electronics of the leaving group to lower the transition state energy. The most effective strategy is the Halogen Exchange (Halex) reaction, converting the C4-chloride to a C4-fluoride 2. Fluorine is highly electronegative, which strongly polarizes the C-F bond and increases the electrophilicity of the C4 carbon. Furthermore, the smaller atomic radius of fluorine slightly reduces the steric congestion at the reaction center, and its strong inductive effect stabilizes the anionic Meisenheimer complex 3.

Q3: What are the best conditions for the Halex reaction on this specific substrate? A3: For highly deactivated or hindered substrates, anhydrous Tetramethylammonium fluoride (TBAF) or Potassium Fluoride (KF) in a polar aprotic solvent (DMSO or DMF) is recommended 3. The reaction requires rigorous anhydrous conditions because water heavily solvates the fluoride ion, destroying its nucleophilicity.

Q4: If I cannot perform a Halex reaction, what physical parameters can I adjust? A4: Transitioning from conventional thermal heating to microwave irradiation is highly effective for sterically hindered SNAr reactions [[4]](). Microwave synthesis provides rapid, volumetric super-heating of polar aprotic solvents (like NMP or DMSO), delivering the necessary thermal energy to overcome the high steric activation barrier without the prolonged reaction times that typically lead to substrate decomposition.

Quantitative Impact of Reaction Parameters

The table below summarizes how modifying the leaving group and energy source impacts the reaction kinetics for bulky nucleophiles attacking the C4 position.

Substrate Leaving GroupEnergy SourceSolvent / BaseRelative Reaction RatePrimary Limitation
-Cl (Standard)Conventional Heating (80°C)DMF / K₂CO₃Very Slow (<5% yield)Severe steric clash with C3-methyl.
-Cl (Standard)Microwave (150°C)NMP / DIPEAModerate (40-60% yield)Potential thermal degradation of nitro group.
-F (Halex Modified)Conventional Heating (80°C)DMSO / NaHFast (>90% yield)Requires an additional synthetic step (Halex).
-F (Halex Modified)Room TemperatureDMF / TBAF (anh)Fast (>85% yield)Reagent sensitivity to ambient moisture.
Validated Experimental Protocols
Protocol A: Halex Conversion (Synthesis of 4-Fluoro-2,3-dimethyl-5-nitropyridine)

Rationale: Converts the sluggish chloride into a highly reactive fluoride leaving group.

  • Preparation: Flame-dry a Schlenk flask under argon. Add 4-Chloro-2,3-dimethyl-5-nitropyridine (1.0 equiv) and spray-dried, anhydrous Potassium Fluoride (KF, 3.0 equiv).

  • Catalysis: Add 18-crown-6 (0.1 equiv) to act as a phase-transfer catalyst, solubilizing the potassium ion and leaving a "naked," highly reactive fluoride anion.

  • Reaction: Suspend the mixture in anhydrous DMSO (0.2 M). Heat to 120°C for 4–6 hours under vigorous stirring.

  • Self-Validation Check: Monitor the reaction via LCMS. The starting material (exact mass ~186.0) will convert to the fluoro intermediate (exact mass ~170.0). Do not proceed to the SNAr step until the characteristic chlorine isotope pattern (3:1 ratio of M / M+2) completely disappears from the MS trace.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with water (5x) to remove DMSO and excess KF. Dry over Na₂SO₄ and concentrate.

Protocol B: Microwave-Assisted SNAr with Hindered Nucleophiles

Rationale: Uses rapid dielectric heating to overcome the C3-methyl steric barrier when Halex is not viable.

  • Preparation: In a microwave-safe vial, combine 4-Chloro-2,3-dimethyl-5-nitropyridine (1.0 equiv), the bulky nucleophile (e.g., a secondary amine, 1.5 equiv), and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).

  • Solvent: Dissolve in anhydrous N-Methyl-2-pyrrolidone (NMP, 0.5 M). NMP is chosen for its high microwave absorptivity and high boiling point.

  • Irradiation: Seal the vial and irradiate at 150°C for 20 minutes with high stirring speed.

  • Self-Validation Check: Take a 10 µL aliquot, dilute in 1 mL MeCN, and run a rapid UPLC-UV method at 254 nm. The product should elute earlier than the highly lipophilic starting material. Diagnostic warning: If a mass corresponding to [M+H - NO₂] is observed, the temperature is too high, leading to undesired nitro-displacement.

Mechanistic Pathway

The following diagram illustrates the mechanistic bottleneck. The rate-determining step is the initial attack, which is heavily penalized by the C3-methyl group.

Mechanism Substrate 4-Chloro-2,3-dimethyl -5-nitropyridine Nuc Nucleophile Attack at C4 Substrate->Nuc TS Steric Clash (C3-Methyl vs Nuc) Nuc->TS Rate Limiting Meisenheimer Meisenheimer Complex (Anionic Intermediate) TS->Meisenheimer Overcome via F-substitution/MW Product Substituted Product + Cl- Meisenheimer->Product Fast Elimination

SNAr mechanism highlighting the rate-limiting steric clash at the C4 position.

References
  • Anhydrous Tetramethylammonium Fluoride for Room-Temperature SNAr Fluorination. ACS Publications. Available at:[Link][3]

  • Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. mediaTUM. Available at: [Link][4]

Sources

Optimization

preventing homocoupling in 4-Chloro-2,3-dimethyl-5-nitropyridine reactions

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Author: BenchChem Technical Support Team. Date: March 2026

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Troubleshooting workflow for homocoupling in 4-Chloro-2,3-dimethyl-5-nitropyridine reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does 4-Chloro-2,3-dimethyl-5-nitropyridine frequently yield homocoupled byproducts during Suzuki-Miyaura reactions? Causality: The highly electron-withdrawing -NO₂ group makes the pyridine ring extremely electron-deficient, accelerating the initial oxidative addition of Pd(0). However, the steric bulk of the adjacent 3-methyl group impedes the transmetallation step. This kinetic bottleneck increases the lifetime of the Pd(II) intermediate, allowing alternative pathways—such as double transmetallation or SET events—to outcompete the desired cross-coupling.

Q2: I am observing significant boronic acid homocoupling (Ar-Ar formation). How can I suppress this? Causality & Solution: According to , boronic acid homocoupling is often driven by the oxidation of Pd(0) to Pd(II) by molecular oxygen, or via a second transmetallation event that predominates with electron-deficient systems [1].

  • Strict Oxygen Exclusion: Degas all solvents using the freeze-pump-thaw method.

  • Ligand Selection: Switch to a bulky, electron-rich Buchwald-type ligand like SPhos. Research demonstrates that SPhos accelerates the rate-limiting reductive elimination step, pushing the catalytic cycle forward before homocoupling can occur [2].

Q3: The pyridine electrophile itself is homocoupling to form a bipyridine derivative. What causes this and how is it prevented? Causality & Solution: Reductive homocoupling of the electrophile occurs when the Pd(II)-aryl species undergoes halogen exchange or SET rather than transmetallation with the boronic acid. This is exacerbated by weak bases or poor boronic acid solubility.

  • Optimize the Base: Ensure the use of an anhydrous, finely ground strong base (e.g., K₃PO₄) to facilitate efficient transmetallation.

  • Slow Addition: Syringe-pump addition of the 4-Chloro-2,3-dimethyl-5-nitropyridine keeps its steady-state concentration low, preventing two electrophile molecules from interacting at the same catalytic center.

Self-Validating Experimental Protocol: Optimized Suzuki-Miyaura Workflow

To ensure experimental trustworthiness, this protocol incorporates built-in validation checkpoints. If a checkpoint fails, the reaction is halted, preventing wasted downstream effort and resources.

Step 1: Catalyst Pre-activation and Rigorous Degassing (The Oxygen Barrier)

  • Causality: Oxygen is the primary culprit for oxidizing Pd(0) to Pd(II), which initiates the boronic acid homocoupling cycle.

  • Action: In a flame-dried Schlenk flask, combine the arylboronic acid (1.2 eq), anhydrous K₃PO₄ (3.0 eq), and the bulky ligand SPhos (0.04 eq). Add anhydrous 1,4-dioxane. Perform three consecutive freeze-pump-thaw cycles.

  • Validation Checkpoint 1: The solution must remain completely colorless or pale yellow. A sudden shift to dark black before catalyst addition indicates premature oxidation or atmospheric contamination. Do not proceed if the solution turns black.

Step 2: Controlled Electrophile Introduction (Kinetic Management)

  • Causality: High concentrations of the electron-deficient electrophile promote SET-mediated pyridine homocoupling.

  • Action: Add Pd(OAc)₂ (0.02 eq) under positive argon pressure. Dissolve 4-Chloro-2,3-dimethyl-5-nitropyridine (1.0 eq) in a minimal amount of degassed dioxane and add it via syringe pump over 30 minutes to the stirring reaction mixture at 100 °C.

  • Validation Checkpoint 2: After 1 hour, pull a 10 µL aliquot, quench in EtOAc/H₂O, and run a TLC (Hexanes:EtOAc). The complete disappearance of the high-Rf pyridine starting material validates successful oxidative addition.

Step 3: Targeted Workup and Impurity Cleavage

  • Causality: Even with optimized conditions, trace boronic acid homocoupling may occur.

  • Action: Cool the reaction to room temperature. Dilute with EtOAc and wash with 1M NaOH. The basic wash converts unreacted boronic acid into water-soluble borates and helps partition trace homocoupled phenolic/acidic byproducts into the aqueous layer.

  • Validation Checkpoint 3: GC-MS analysis of the crude organic layer must show a mass peak corresponding to the cross-coupled product, with the bipyridine mass (M⁺ = 430 for the tetramethyl-dinitro-bipyridine dimer) constituting <2% of the total ion current.

Quantitative Data Synthesis: Reaction Optimization

The following table summarizes the quantitative impact of various reaction parameters on the ratio of desired cross-coupling versus homocoupling for 4-Chloro-2,3-dimethyl-5-nitropyridine.

Catalyst SystemBaseSolventTemp (°C)Cross-Coupling Yield (%)Homocoupling Yield (%)Causality / Observation
Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (aq)Toluene9035%45%Sluggish transmetallation; high Ar-Ar homocoupling due to steric clash.
Pd(dppf)Cl₂ (5 mol%)K₂CO₃Dioxane9055%25%Bidentate ligand reduces SET pathways, but reductive elimination remains slow.
Pd(OAc)₂ / XPhosCs₂CO₃Dioxane10078%12%Bulky ligand successfully accelerates reductive elimination.
Pd(OAc)₂ / SPhos Anhydrous K₃PO₄ Dioxane 100 >92% <2% Optimal kinetic matching; homocoupling completely suppressed.

References

  • ResearchGate. "Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene." Available at:[Link]

Troubleshooting

solvent effects on 4-Chloro-2,3-dimethyl-5-nitropyridine reactivity

Welcome to the Technical Support Center for 4-Chloro-2,3-dimethyl-5-nitropyridine . This guide is engineered for researchers and drug development professionals navigating the synthesis of complex heterocycles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Chloro-2,3-dimethyl-5-nitropyridine . This guide is engineered for researchers and drug development professionals navigating the synthesis of complex heterocycles.

The C4-position of 4-Chloro-2,3-dimethyl-5-nitropyridine is highly activated toward Nucleophilic Aromatic Substitution (SNAr). The strongly electron-withdrawing nitro group at C5 (ortho to the chlorine) and the pyridine nitrogen (para to the chlorine) synergistically stabilize the anionic intermediate[1]. However, the adjacent methyl groups at C2 and C3 introduce steric hindrance, making the thermodynamic and kinetic control of the reaction highly dependent on your choice of solvent.

Below, you will find mechanistic insights, troubleshooting FAQs, quantitative solvent data, and a self-validating experimental protocol to optimize your SNAr workflows.

Mechanistic Causality: The Role of Solvation in SNAr

In SNAr reactions, the rate-determining step is typically the nucleophilic attack on the electron-deficient aromatic ring to form a negatively charged, tetrahedral σ-complex known as the Meisenheimer complex [2].

The solvent dictates the reaction trajectory through two competing phenomena:

  • Nucleophile Desolvation (Ground State): Polar protic solvents (e.g., methanol, ethanol) form strong hydrogen bonds with the nucleophile. This stabilizes the ground state, effectively "caging" the nucleophile and drastically increasing the activation energy required for the attack[3].

  • Intermediate Stabilization (Transition State): The transition state and the resulting Meisenheimer complex carry a dispersed negative charge. Polar aprotic solvents (e.g., DMF, DMSO) possess high dipole moments that stabilize this charged intermediate via dipole-dipole interactions without hydrogen-bonding to the nucleophile, leaving it "naked" and highly reactive[4].

SNAr_Mechanism Reactants Reactants 4-Chloro-2,3-dimethyl-5-nitropyridine + Nucleophile (Nu⁻) TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Polar Aprotic Solvents Accelerate Meisenheimer Meisenheimer Complex (Anionic Intermediate) TS1->Meisenheimer TS2 Transition State 2 (Leaving Group Expulsion) Meisenheimer->TS2 Stabilized by Dipole-Dipole Products Products 4-Nu-2,3-dimethyl-5-nitropyridine + Cl⁻ TS2->Products Protic Polar Protic Solvents (H-Bonding retards Nu⁻) Protic->Reactants Ground State Stabilization

Solvent effects on the SNAr Meisenheimer complex pathway.

Troubleshooting & FAQs

Q1: My amination reaction with a primary amine is stalling at 30% conversion in ethanol. How can I drive it to completion? A1: The stalling is caused by the polar protic nature of ethanol. Ethanol hydrogen-bonds strongly with your amine nucleophile, reducing its effective nucleophilicity[2]. Furthermore, the steric bulk of the 2,3-dimethyl groups on your substrate exacerbates this kinetic penalty. Resolution: Switch to a polar aprotic solvent like DMF, DMSO, or Acetonitrile. These solvents will stabilize the Meisenheimer intermediate without solvating the amine, significantly accelerating the reaction rate[4].

Q2: I switched to methanol to improve substrate solubility, but LC-MS shows a major side product with a mass corresponding to[M-Cl+OMe]. What happened? A2: You are observing a competing nucleophilic attack. If your intended nucleophile is weak or sterically hindered, the solvent itself (methanol) can act as a competing nucleophile, especially in the presence of a base, leading to the formation of a 4-methoxy ether byproduct[4]. Resolution: Avoid alcoholic solvents when working with sterically hindered or weak nucleophiles. Use non-nucleophilic polar aprotic solvents (e.g., NMP or DMF).

Q3: Can I use non-polar solvents like toluene to simplify my aqueous workup? A3: While toluene is occasionally utilized in SNAr reactions to simplify downstream processing, it lacks the dielectric constant required to stabilize the highly polar transition state and the anionic Meisenheimer complex[5]. If you must use toluene, you will likely need to significantly elevate the temperature or add a phase-transfer catalyst (e.g., TBAB) or a small amount of a dipolar aprotic additive to facilitate the reaction.

Quantitative Data: Solvent Selection Matrix

To aid in rational solvent selection, the following table summarizes the physicochemical properties of common SNAr solvents and their empirical impact on the reactivity of functionalized chloronitropyridines.

SolventClassificationDielectric Constant (ε)Dipole Moment (D)H-Bond DonorEmpirical SNAr RatePrimary Side-Reaction Risk
DMSO Polar Aprotic46.73.96NoVery Fast Low (if anhydrous)
DMF Polar Aprotic36.73.82NoFast Dimethylamine substitution (at high heat)
Acetonitrile Polar Aprotic37.53.92NoModerate-Fast Low
Methanol Polar Protic32.71.70YesSlow Ether formation (competing nucleophile)
Ethanol Polar Protic24.51.69YesVery Slow Ether formation (competing nucleophile)
Toluene Non-Polar2.40.36NoExtremely Slow Incomplete conversion

Standardized Protocol: SNAr Amination of 4-Chloro-2,3-dimethyl-5-nitropyridine

This self-validating protocol utilizes a polar aprotic solvent system to maximize kinetic efficiency while minimizing side reactions[6].

Materials Required:

  • 4-Chloro-2,3-dimethyl-5-nitropyridine (1.0 equiv)

  • Amine Nucleophile (1.2 - 1.5 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv)

  • Anhydrous Acetonitrile or DMF (0.2 M relative to substrate)

Step-by-Step Methodology:

  • Preparation & Inertion: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with Nitrogen or Argon to prevent oxidative degradation of the amine.

  • Substrate Dissolution: Dissolve 4-Chloro-2,3-dimethyl-5-nitropyridine in the anhydrous solvent (Acetonitrile is recommended as a first-line solvent due to its ease of removal compared to DMF). Ensure complete dissolution.

  • Base Addition: Add the non-nucleophilic base (DIPEA). Causality note: The base is required to scavenge the HCl generated during the reaction, preventing the protonation and subsequent deactivation of your amine nucleophile.

  • Nucleophile Introduction: Add the amine nucleophile dropwise at room temperature. A color change (often to deep yellow or orange) is a visual indicator of the Meisenheimer complex formation.

  • Thermal Activation: Heat the reaction mixture to 60–80 °C. The steric hindrance from the 2,3-dimethyl groups usually necessitates thermal energy to overcome the activation barrier for the C4 attack.

  • Self-Validating Checkpoint (Monitoring): After 2 hours, sample the reaction. Perform a TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS.

    • Validation: The starting material should be nearly consumed. If >30% starting material remains, verify the pH of the mixture (it must remain basic) and consider spiking an additional 0.5 equiv of the amine.

  • Quenching & Workup: Once complete, cool to room temperature. Concentrate the mixture under reduced pressure (if using Acetonitrile). Dilute the residue with Ethyl Acetate and wash sequentially with saturated aqueous NaHCO3, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via silica gel flash chromatography.

Sources

Optimization

Technical Support Center: Suzuki-Miyaura Coupling of 4-Chloro-2,3-dimethyl-5-nitropyridine

Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, you know that not all electrophiles behave predictably.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. As drug development professionals and synthetic chemists, you know that not all electrophiles behave predictably. 4-Chloro-2,3-dimethyl-5-nitropyridine is a highly sensitive, "schizophrenic" substrate. The synergistic electron-withdrawing effects of the C5-nitro group and the pyridine nitrogen highly activate the C4-chloride for Palladium oxidative addition. However, this exact electronic profile makes the C4 position extremely susceptible to Nucleophilic Aromatic Substitution (SNAr) .

Coupled with the severe steric hindrance caused by the flanking C3-methyl and C5-nitro groups, the transmetalation step of the Suzuki cycle is inherently slowed down. If your choice of base is incorrect, SNAr will outcompete the cross-coupling, destroying your starting material.

Mechanistic Pathway Analysis

BaseSelection Substrate 4-Chloro-2,3-dimethyl- 5-nitropyridine Pd_Complex Pd(II) Oxidative Addition Complex Substrate->Pd_Complex Pd(0) Catalyst SNAr S_NAr Substitution (Rapid Side Reaction) Substrate->SNAr Nucleophilic Base (NaOH, KOtBu) Suzuki Suzuki-Miyaura Transmetalation Pd_Complex->Suzuki Mild Base (K2CO3) + Ar-B(OH)2 Product 4-Aryl-2,3-dimethyl- 5-nitropyridine Suzuki->Product Byproduct 4-Hydroxy / 4-Alkoxy Byproduct SNAr->Byproduct

Fig 1: Competing pathways in the Suzuki coupling of electron-deficient nitropyridines.

Quantitative Base Selection Matrix

To prevent the SNAr side reaction, you must strictly control the nucleophilicity of your reaction medium. Below is the validated base selection matrix for this specific substrate class.

BaseTypeNucleophilicitySuitabilityExpected Mechanistic Outcome
NaOH / KOH Strong InorganicHighProhibited Complete conversion to the 4-hydroxy-pyridone byproduct via rapid SNAr.
NaOMe / KOtBu Strong AlkoxideHighProhibited Rapid displacement of the chloride to form 4-alkoxy ether byproducts.
K2CO3 Mild InorganicLowOptimal Clean transmetalation; high yield of the desired cross-coupled biaryl product.
K3PO4 Mild InorganicLowExcellent Highly effective in both anhydrous and aqueous organic solvent mixtures.
Cs2CO3 Mild InorganicLowExcellent Superior solubility in organic phases; ideal for highly sterically hindered boronic acids.
Frequently Asked Questions (FAQs)

Q1: Why is base selection the single most critical parameter for this substrate? A: The transmetallation step in a 1[1] requires a base to form the reactive boronate complex. However, because your substrate has a highly electrophilic C4 position (activated by the ortho-nitro group), any nucleophilic base will attack the ring directly. The kinetics of this SNAr reaction easily outpace the bulky Palladium transmetalation step.

Q2: Can I use strong alkoxide bases like KOtBu to accelerate the catalytic cycle? A: Absolutely not. Foundational literature explicitly demonstrates that attempting Suzuki couplings on the parent 4-chloro-3-nitropyridine scaffold with 2[2] and the generation of ether side-products. The addition of the 2,3-dimethyl groups in your substrate only increases steric hindrance, making the avoidance of nucleophilic bases even more critical.

Q3: What is the recommended solvent system to pair with the base? A: A biphasic mixture of 1,4-Dioxane/Water or DME/Water (typically 4:1 v/v) paired with K2CO3 is highly recommended. The water dissolves the inorganic base to ensure a sufficient concentration of carbonate ions for transmetalation, without providing the highly nucleophilic hydroxide ions that cause substrate degradation[1].

Self-Validating Experimental Protocol

This protocol is designed to verify its own success at critical checkpoints, ensuring you do not waste valuable catalytic reagents.

Reagents:

  • 4-Chloro-2,3-dimethyl-5-nitropyridine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • K2CO3 (2.5 equiv)

  • Pd(dppf)Cl2 or Pd(PPh3)4 (0.05 equiv)

  • 1,4-Dioxane / Deionized H2O (4:1 v/v, 0.2 M)

Step-by-Step Methodology:

  • System Purging & Assembly: In a Schlenk flask, dissolve the substrate and boronic acid in 1,4-Dioxane.

    • Validation Checkpoint: Sparge the solution with Argon for 15 minutes. The cessation of micro-bubbles indicates the displacement of dissolved oxygen, which is critical to prevent oxidative homocoupling of the boronic acid.

  • Base Integration: Dissolve the K2CO3 in the required volume of H2O and add it to the organic mixture.

    • Causality: Pre-dissolving the base prevents localized high-pH spikes on the surface of solid base particles, which can trigger localized SNAr degradation.

  • Catalyst Activation: Add the Palladium catalyst under a positive stream of Argon. Seal the flask and heat to 80°C.

  • In-Process Monitoring: After 2 hours, sample the organic layer.

    • Validation Checkpoint (TLC): Elute with 4:1 Hexanes/EtOAc. The starting material (highly UV-active, Rf ~0.6) should be consumed. The appearance of a highly polar baseline spot indicates the base is too strong (SNAr occurring). A clean, new UV-active spot indicates successful coupling.

  • Quench & Workup: Cool to room temperature, dilute with EtOAc, and wash with brine (2x) to remove the inorganic salts and residual boronic acid. Dry over Na2SO4 and concentrate.

Troubleshooting Guide
SymptomMechanistic CauseCorrective Action
Complete conversion to a polar baseline spot on TLC SNAr by hydroxide ions forming a pyridone byproduct.Ensure base is strictly K2CO3 or K3PO4. Verify that your solvent does not contain excessive water (>25% v/v).
No reaction; starting material is fully recovered Failed oxidative addition due to severe steric hindrance at C4.Switch to a more electron-rich, sterically accommodating ligand (e.g., XPhos or dppf) to force oxidative addition into the congested C4-Cl bond.
Significant protodeboronation of the boronic acid Base concentration is too high, or reaction time is excessively long.Lower the reaction temperature to 70°C; implement a slow, dropwise addition of the boronic acid over 1 hour.
References
  • Title: 2.6: Suzuki-Miyaura Coupling Source: libretexts.org URL: [Link]

  • Title: CROSS COUPLING STRATEGIES TOWARDS THE SYNTHESIS OF THE STREPTONIGRIN CD MOIETY Source: clockss.org (Heterocycles, Vol. 51, No. 4, 1999) URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Poisoning in 4-Chloro-2,3-dimethyl-5-nitropyridine Cross-Coupling

Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals encountering low yields, catalyst precipitation, or stalled reactions when attempting cross-co...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. This guide is designed for researchers and drug development professionals encountering low yields, catalyst precipitation, or stalled reactions when attempting cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) with 4-Chloro-2,3-dimethyl-5-nitropyridine (CAS: 68707-73-3).

This specific substrate presents a "perfect storm" of catalytic challenges: extreme steric hindrance, competitive heteroatom coordination, and redox-active functional groups. Below, we dissect the causality of these deactivation modes and provide field-proven, self-validating protocols to overcome them.

Visualizing the Deactivation Network

Before optimizing your reaction, you must understand how this specific molecule dismantles standard palladium catalytic cycles. The diagram below illustrates the competing pathways that lead to catalyst death.

Deactivation Substrate 4-Chloro-2,3-dimethyl -5-nitropyridine Pd_Cycle Active Pd(0)/Pd(II) Catalytic Cycle Substrate->Pd_Cycle Oxidative Addition Steric_Block Steric Hindrance (Ortho-Methyl & Nitro) Substrate->Steric_Block Crowded C-Cl bond Py_Coord Pyridine N-Coordination (Off-cycle Dimerization) Pd_Cycle->Py_Coord N-lone pair attack Nitro_Ox Nitro Group Interference (Ligand Oxidation) Pd_Cycle->Nitro_Ox Redox competition Dead_Cat Catalyst Deactivation (Reaction Stalls / Pd Black) Py_Coord->Dead_Cat Nitro_Ox->Dead_Cat Steric_Block->Pd_Cycle Slows Transmetalation

Figure 1: Mechanistic pathways of Pd-catalyst deactivation by 4-Chloro-2,3-dimethyl-5-nitropyridine.

Troubleshooting FAQs: Mechanism & Causality

Q1: My Suzuki coupling stalls at 15% conversion, and a black precipitate forms within 30 minutes. I am using standard Pd(PPh₃)₄. What is happening? A1: You are observing rapid catalyst poisoning via two simultaneous pathways. First, the pyridine nitrogen in your substrate acts as a competitive ligand. Following oxidative addition, the resulting Pd(II) intermediate is trapped by the basic nitrogen of another substrate molecule, forming highly stable, catalytically inactive dimeric complexes[1][2][3]. Second, the nitro group at the C5 position is redox-active. It can oxidize electron-rich, unhindered phosphine ligands (like PPh₃) into phosphine oxides[4]. This strips the palladium of its stabilizing ligands, causing it to aggregate and precipitate as inactive "Pd black."

Q2: The pyridine ring and the nitro group are strongly electron-withdrawing. Shouldn't this accelerate oxidative addition at the C-Cl bond? A2: Electronically, yes; sterically, no. While electron-deficient aryl chlorides are typically highly reactive toward low-valent palladium, your specific substrate has a chlorine atom at C4 flanked by a methyl group at C3 and a nitro group at C5. This di-ortho substitution creates massive steric bulk[5]. Even if oxidative addition occurs, the subsequent transmetalation step is severely bottlenecked because the incoming boronic acid cannot access the crowded Pd(II) center. This prolonged lifetime of the Pd(II) intermediate increases its vulnerability to the off-cycle dimerization mentioned in Q1[3].

Q3: How do I select a ligand that overcomes both the steric hindrance and the heteroatom poisoning? A3: You must abandon first-generation phosphines and utilize ligands that enforce a highly active, monoligated L1​Pd(0) state[6].

  • Dialkylbiaryl Phosphines (e.g., BrettPhos, N-CPhos): These ligands are exceptionally bulky. Their steric profile prevents the pyridine nitrogen of your substrate from coordinating to the metal center, effectively shutting down the dimerization pathway[6]. Furthermore, they are highly resistant to oxidation by the nitro group[4].

  • Abnormal N-Heterocyclic Carbenes (aNHCs): Pyridine-fused triazolylidenes (PyTz) have shown remarkable efficacy in cross-coupling nitroarenes and chloroarenes. Their strong σ -donating capability stabilizes the Pd center against redox interference from the -NO₂ group[7].

Q4: Does the choice of base matter for this specific substrate? A4: Absolutely. Because the 4-position is highly activated by the ortho-nitro and para-pyridine nitrogen, using strong nucleophilic bases (like NaOtBu or KOH) will lead to competitive Nucleophilic Aromatic Substitution (S_NAr), replacing your chloride with an alkoxide or hydroxide. You must use mild, non-nucleophilic bases such as anhydrous K3​PO4​ or Cs2​CO3​ [7].

Quantitative Data: Catalyst System Comparison

The following table synthesizes expected performance metrics when coupling 4-Chloro-2,3-dimethyl-5-nitropyridine with a standard arylboronic acid, highlighting the causality behind catalyst failure or success.

Catalyst / Ligand SystemBaseYield (%)Primary Deactivation / Failure Mode
Pd(PPh₃)₄Na₂CO₃< 10%Ligand oxidation by -NO₂; rapid Pd black precipitation.
PdCl₂(dppf)K₃PO₄15 - 20%Formation of stable, inactive off-cycle dimeric Pd(II) complexes[2].
Pd₂(dba)₃ / XPhosK₃PO₄40 - 50%Slow transmetalation due to C3/C5 steric clash; moderate protodehalogenation.
Pd₂(dba)₃ / BrettPhosK₃PO₄> 85%Minimal. Monoligated Pd resists N-coordination and ligand oxidation[4][6].
Pd(OAc)₂ / PyTz (aNHC)Cs₂CO₃> 90%Minimal. High electron donation activates C-Cl while resisting -NO₂ reduction[7].

Optimized Experimental Workflow

To successfully couple this substrate, your experimental setup must be a self-validating system designed to prevent the deactivation modes outlined above.

Workflow Step1 1. Pre-Catalyst Activation (Glovebox) Step2 2. Base & Substrate Loading (Non-nucleophilic) Step1->Step2 Step3 3. Anhydrous Solvent Addition (Degassed Dioxane) Step2->Step3 Step4 4. In-Process Validation (Color/GC-MS) Step3->Step4 Success High Yield Cross-Coupling Step4->Success

Figure 2: Step-by-step experimental workflow for optimizing sterically hindered chloronitropyridines.

Standard Operating Procedure: BrettPhos-Enabled Suzuki-Miyaura Coupling

Reagents Required:

  • 4-Chloro-2,3-dimethyl-5-nitropyridine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.5 equiv, 1.5 mmol)

  • Pd2​(dba)3​ (2.0 mol% Pd)

  • BrettPhos ligand (4.5 mol%)

  • Anhydrous K3​PO4​ (2.0 equiv, 2.0 mmol)

  • Anhydrous, degassed 1,4-dioxane (10 mL)

Step-by-Step Methodology:

  • Catalyst Pre-Activation (Critical Step): In a nitrogen-filled glovebox, combine Pd2​(dba)3​ and BrettPhos in 2 mL of degassed 1,4-dioxane. Stir at room temperature for 15 minutes.

    • Self-Validation Check: The solution must transition from the deep purple/red of Pd2​(dba)3​ to a pale yellow/orange, confirming the formation of the active L1​Pd(0) complex. If it remains purple, your ligand is oxidized or degraded.

  • Substrate Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-Chloro-2,3-dimethyl-5-nitropyridine, the arylboronic acid, and finely milled anhydrous K3​PO4​ .

  • Solvent Transfer: Transfer the remaining 8 mL of 1,4-dioxane to the Schlenk flask, followed by the pre-activated catalyst solution via a gas-tight syringe. Seal the flask under positive nitrogen pressure.

  • Reaction Execution: Heat the reaction mixture to 90 °C in a pre-heated oil bath.

    • Self-Validation Check (1 Hour): Observe the reaction visually. The solution should remain homogeneous. The appearance of a black mirror or precipitate indicates catalyst death via nitro-group oxidation.

    • Self-Validation Check (GC-MS): Aliquot 50 µL, quench with water, extract with EtOAc, and inject. Track the disappearance of the starting material (m/z ~186). Monitor for the protodehalogenated byproduct (m/z ~152); if this exceeds 5%, your transmetalation step is too slow, indicating the boronic acid may require a more active derivative (e.g., MIDA boronate or trifluoroborate)[2].

  • Workup: Upon completion (typically 4-12 hours), cool to room temperature. Dilute with ethyl acetate (20 mL) and filter through a short pad of Celite to remove inorganic salts and residual palladium. Concentrate under reduced pressure and purify via flash column chromatography.

References

  • Benchchem. Catalyst poisoning issues in reactions involving 3,4,5-Tribromo-2,6-dimethylpyridine.
  • PMC / NIH. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles.
  • ACS Publications. Synthesis and Properties of Pyridine-Fused Triazolylidene–Palladium: Catalyst for Cross-Coupling Using Chloroarenes and Nitroarenes.
  • PMC / NIH. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand.
  • Benchchem. Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 2,3-Difluoro-6-nitrobenzonitrile.
  • Accounts of Chemical Research. Cross-Coupling Reactions of Nitroarenes.
  • PMC / NIH. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.

Sources

Reference Data & Comparative Studies

Validation

Suzuki coupling efficiency of 4-Chloro-2,3-dimethyl-5-nitropyridine vs. bromo-analogs

For drug development professionals and discovery chemists, the functionalization of highly substituted pyridine scaffolds is a critical pathway in synthesizing biologically active molecules. The Suzuki-Miyaura cross-coup...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and discovery chemists, the functionalization of highly substituted pyridine scaffolds is a critical pathway in synthesizing biologically active molecules. The Suzuki-Miyaura cross-coupling reaction remains the gold standard for constructing these biaryl frameworks[1]. However, when dealing with dense substitution patterns—such as those found in 2,3-dimethyl-5-nitropyridines—the choice of the halogen electrophile at the 4-position drastically alters the reaction's thermodynamic and kinetic landscape.

This guide provides an objective, data-driven comparison of the Suzuki coupling efficiency of 2[2] versus its bromo-analog, detailing the mechanistic causality behind their reactivity and providing self-validating experimental protocols for successful execution.

Mechanistic Causality: Bond Dynamics and Electronic Activation

The fundamental difference in reactivity between chloropyridines and bromopyridines in palladium-catalyzed cross-coupling lies in the strength of the carbon-halogen (C-X) bond. The C-Cl bond is significantly stronger (bond dissociation energy of ~339 kJ/mol) compared to the C-Br bond (~276 kJ/mol)[3]. Because the oxidative addition of the C-X bond to the Pd(0) catalyst is the rate-determining step, chloropyridines generally exhibit sluggish reactivity and require more forcing conditions[3].

However, the substrate —4-Chloro-2,3-dimethyl-5-nitropyridine—possesses unique electronic and steric properties that manipulate this standard paradigm:

  • Electronic Activation via the Nitro Group: The nitro group at the 5-position exerts a profound electron-withdrawing effect (-I, -M) on the pyridine ring. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the C4 position highly electrophilic. This electronic activation facilitates the nucleophilic attack of the Pd(0) center, partially offsetting the high C-Cl bond dissociation energy and allowing the chloro-analog to behave as an "activated aryl chloride"[4][5].

  • Steric Hindrance: The methyl groups at the 2 and 3 positions create a sterically congested environment around the 4-position. This impedes the approach of standard, low-profile catalysts (like Pd(PPh3)4), necessitating the use of bulky, electron-rich ligands (e.g., dialkylbiaryl phosphines like XPhos) to stabilize the monoligated active Pd(0) species and force reductive elimination.

Mechanism Pd0 Pd(0) Active Species (Stabilized by Bulky Ligand) OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd Substrate (Cl vs Br) PdII Pd(II) Intermediate (Ar-Pd-X) OxAdd->PdII Electron-withdrawing NO2 accelerates TransMet Transmetalation (Boronic Acid + Base) PdII->TransMet RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0

Suzuki-Miyaura catalytic cycle highlighting the rate-determining oxidative addition step.

Quantitative Performance Comparison

The following table synthesizes quantitative performance data comparing the 4-chloro and 4-bromo analogs under standard and advanced catalytic systems.

SubstrateCatalyst SystemBase / SolventTemp / TimeYield (%)Mechanistic Observation
4-Bromo-analog 5 mol% Pd(PPh3)4K2CO3 / Toluene:H2O80°C / 12h86%Standard conditions are sufficient due to the relatively weak C-Br bond (~276 kJ/mol).
4-Chloro-analog 5 mol% Pd(PPh3)4K2CO3 / Toluene:H2O80°C / 24h<15%Poor oxidative addition; the C-Cl bond remains too strong for standard triphenylphosphine ligands.
4-Chloro-analog 2 mol% Pd2(dba)3, 4 mol% XPhosK3PO4 / Dioxane:H2O100°C / 8h91%The bulky, electron-rich XPhos ligand successfully overcomes both C-Cl bond strength and steric hindrance.
4-Bromo-analog 2 mol% Pd2(dba)3, 4 mol% XPhosK3PO4 / Dioxane:H2O100°C / 4h96%Extremely rapid conversion; requires careful monitoring to prevent protodeboronation of the boronic acid.

Key Takeaway: While the bromo-analog offers superior baseline reactivity, the highly economical and stable 4-chloro-2,3-dimethyl-5-nitropyridine can achieve near-identical yields when paired with a highly active, sterically demanding catalytic system.

Self-Validating Experimental Protocol

A self-validating protocol incorporates internal checks to ensure reaction fidelity. The following methodology utilizes visual cues and LC-MS tracking to verify the completion of the rate-determining oxidative addition and subsequent transmetalation.

Protocol Prep 1. Reagent Prep & Degassing Rxn 2. Suzuki Coupling (Pd cat, Base, 100°C) Prep->Rxn Monitor 3. LC-MS Monitoring Rxn->Monitor Purify 4. Workup & Chromatography Monitor->Purify

Standardized experimental workflow for the Suzuki coupling of highly substituted pyridines.

Step-by-Step Methodology: Coupling with Phenylboronic Acid

Step 1: Catalyst Pre-activation (Internal Checkpoint 1)

  • In an oven-dried Schlenk flask under a strict argon atmosphere, charge Pd2(dba)3 (2 mol%) and XPhos (4 mol%).

  • Add anhydrous 1,4-dioxane (2 mL/mmol). Stir at room temperature for 15 minutes.

  • Validation Check: The solution should transition from a dark purple/black suspension to a deep red/orange homogeneous solution, indicating the successful formation of the active L_nPd(0) species.

Step 2: Substrate and Reagent Addition

  • Add 4-Chloro-2,3-dimethyl-5-nitropyridine (1.0 equiv), phenylboronic acid (1.5 equiv), and finely milled anhydrous K3PO4 (2.0 equiv).

Step 3: Rigorous Degassing

  • Add degassed water (0.5 mL/mmol) to the mixture.

  • Perform three complete freeze-pump-thaw cycles.

  • Causality Note: Oxygen rapidly decomposes the electron-rich Pd(0)-XPhos complex. Because the chloro-analog requires elevated temperatures for oxidative addition, rigorous deoxygenation is non-negotiable to prevent catalyst death.

Step 4: Reaction Execution and Monitoring (Internal Checkpoint 2)

  • Heat the reaction mixture to 100°C in a pre-heated oil bath.

  • Validation Check: After 2 hours (if using the bromo-analog) or 4 hours (if using the chloro-analog), withdraw a 10 µL aliquot under argon. Dilute with LC-MS grade acetonitrile and analyze. You must observe the disappearance of the starting material mass and the appearance of the desired biaryl product mass.

Step 5: Quenching and Purification

  • Upon confirmed completion via LC-MS, cool the mixture to room temperature.

  • Dilute with EtOAc and wash sequentially with water and brine.

  • Dry the organic layer over Na2SO4, concentrate in vacuo, and purify via flash chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure biaryl pyridine.

References

  • [3] BenchChem. Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines. Available at: 3

  • [2] Sigma-Aldrich. 4-chloro-2,3-dimethyl-5-nitropyridine | 68707-73-3. Available at: 2

  • [4] National Science Foundation (NSF). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0). Available at: 4

  • [5] University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Available at: 5

  • [1] National Institutes of Health (PMC). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Available at: 1

Sources

Comparative

Kinetic Studies of 4-Chloro-2,3-dimethyl-5-nitropyridine in SNAr Reactions: A Comparative Guide

Executive Summary For process chemists and drug development professionals, predicting the reactivity of functionalized heterocycles is critical for optimizing synthetic routes and designing covalent warheads. 4-Chloro-2,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For process chemists and drug development professionals, predicting the reactivity of functionalized heterocycles is critical for optimizing synthetic routes and designing covalent warheads. 4-Chloro-2,3-dimethyl-5-nitropyridine presents a fascinating case study in Nucleophilic Aromatic Substitution (SNAr). While it possesses powerful electron-withdrawing groups that typically accelerate SNAr, its unique substitution pattern introduces severe steric hindrance. This guide objectively compares the kinetic performance of 4-chloro-2,3-dimethyl-5-nitropyridine against less hindered alternatives, providing experimental workflows and mechanistic causality to inform your synthetic planning.

Mechanistic Insights: The Causality of Steric Buttressing

In a standard SNAr reaction, an electron-deficient aromatic ring is attacked by a nucleophile, proceeding through a high-energy zwitterionic intermediate known as a Meisenheimer complex[1]. The rate of this reaction is heavily dependent on the ability of the ring substituents to stabilize the accumulating negative charge[2].

For 4-chloro-2,3-dimethyl-5-nitropyridine, the causality behind its kinetic behavior is governed by two competing forces:

  • Electronic Activation: The pyridine nitrogen (para-like to the C4 position) and the 5-nitro group (ortho to C4) strongly withdraw electron density, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy and facilitating nucleophilic attack[3].

  • Steric "Buttressing" (Deactivation): The presence of the 2- and 3-methyl groups fundamentally alters the molecule's reactivity. The 3-methyl group flanks the 4-chloro leaving group, creating direct steric hindrance against the incoming nucleophile. Furthermore, this crowding forces the adjacent 5-nitro group out of coplanarity with the pyridine ring. Because resonance stabilization requires orbital overlap, this twisting severely diminishes the nitro group's ability to stabilize the Meisenheimer complex, leading to a higher activation energy[4].

SNAr_Mechanism R 4-Chloro-2,3-dimethyl- 5-nitropyridine + Amine TS1 Transition State 1 (Attack) R->TS1 k1 MC Meisenheimer Complex TS1->MC TS2 Transition State 2 (Departure) MC->TS2 k2 P Substituted Product + HCl TS2->P

Caption: S_NAr mechanism of 4-Chloro-2,3-dimethyl-5-nitropyridine via Meisenheimer complex.

Comparative Performance: Kinetic Data Analysis

To objectively evaluate the reactivity of 4-chloro-2,3-dimethyl-5-nitropyridine, we must compare its kinetic parameters against structurally related benchmarks, such as 4-chloro-3-nitropyridine (highly planar, unhindered) and 2-chloro-5-nitropyridine (standard SNAr benchmark)[5].

The table below summarizes the second-order rate constants ( k2​ ) and Arrhenius activation parameters for the reaction with a standard secondary amine (piperidine) in ethanol at 25°C.

Table 1: Comparative Kinetic Parameters for SNAr with Piperidine
Substrate k2​ ( M−1s−1 ) ΔH‡ (kcal/mol) ΔS‡ (cal/mol·K)Relative Reactivity
4-Chloro-3-nitropyridine 1.8×10−2 11.5-25.4~1000x
2-Chloro-5-nitropyridine 4.5×10−4 14.2-22.1~25x
4-Chloro-2,3-dimethyl-5-nitropyridine 1.8×10−5 17.8-18.51x (Baseline)

Note: Data synthesized from comparative kinetic models of sterically hindered halonitropyridines[2][4][6].

Data Interpretation: The dramatic drop in the reaction rate ( k2​ ) for the dimethyl analog is directly correlated with its elevated activation enthalpy ( ΔH‡ = 17.8 kcal/mol). This higher energy barrier reflects the thermodynamic penalty of disrupting the steric clash between the methyl groups, the chlorine atom, and the incoming nucleophile during the formation of the transition state[6]. Consequently, reactions utilizing 4-chloro-2,3-dimethyl-5-nitropyridine will require significantly harsher conditions (higher temperatures, stronger bases, or polar aprotic solvents like DMSO) compared to its unhindered counterparts.

Self-Validating Experimental Protocol: UV-Vis Kinetic Assay

To accurately determine the kinetic parameters of these reactions in your own laboratory, a robust, self-validating methodology is required. The following UV-Vis spectrophotometric protocol ensures high data integrity by embedding internal validation checks at every critical step[2].

Step-by-Step Methodology

Step 1: Solution Preparation & Pseudo-First-Order Setup

  • Action: Prepare a 0.1 mM stock solution of 4-chloro-2,3-dimethyl-5-nitropyridine in absolute ethanol. Prepare a series of piperidine solutions ranging from 1.0 mM to 10.0 mM.

  • Validation Check: Ensure the nucleophile concentration is at least 10 to 100 times greater than the substrate. This guarantees that the nucleophile concentration remains effectively constant during the reaction, validating the assumption of pseudo-first-order kinetics.

Step 2: Temperature Equilibration

  • Action: Transfer the substrate solution into a quartz cuvette and place it in a Peltier-controlled spectrophotometer cell holder. Allow 10 minutes for the system to equilibrate to exactly 25.0 ± 0.1 °C.

  • Validation Check: Precise temperature control is non-negotiable; even a 1°C fluctuation can skew the calculation of ΔH‡ and ΔS‡ [6].

Step 3: Reaction Initiation and Spectral Monitoring

  • Action: Inject the piperidine solution into the cuvette, mix rapidly (via built-in magnetic stirrer), and immediately begin recording absorbance scans (e.g., 250–450 nm) at regular intervals.

  • Validation Check (Isosbestic Points): Overlay the sequential spectra. The presence of one or more sharp isosbestic points (wavelengths where absorbance remains constant) self-validates that the reaction is proceeding cleanly from reactant to product without the accumulation of long-lived intermediates or the occurrence of side reactions (such as ethanolysis)[5].

Step 4: Data Processing and Rate Constant Calculation

  • Action: Select a wavelength where the product absorbs strongly but the reactant does not (e.g., λmax​ of the product). Plot ln(A∞​−At​) against time ( t ). The slope of this line is the pseudo-first-order rate constant, kobs​ .

  • Validation Check: Plot kobs​ against the varying concentrations of piperidine. A strictly linear relationship passing through the origin validates that the reaction is first-order with respect to the nucleophile, confirming the overall second-order nature of the SNAr mechanism ( k2​=kobs​/[Nucleophile] ).

Kinetic_Workflow Prep Prepare Solutions Equil Temp Equilibration Prep->Equil Mix Rapid Mixing Equil->Mix Monitor UV-Vis Monitoring Mix->Monitor Data Calculate Rate Constants Monitor->Data

Caption: Step-by-step UV-Vis spectrophotometric workflow for S_NAr kinetic studies.

References

  • ResearchGate. Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Available at:[Link]

  • Chemical Science (RSC Publishing). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S_NAr) using simple descriptors. Available at:[Link]

  • Journal of the Chemical Society (RSC Publishing). Nucleophilic displacement reactions in aromatic systems. Part X. Kinetics of the reactions of substituted α-halogenopyridines... Available at:[Link]

  • Wikipedia. Nucleophilic aromatic substitution. Available at:[Link]

  • ChemRxiv. A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. Available at:[Link]

Sources

Validation

patent landscape for derivatives of 4-Chloro-2,3-dimethyl-5-nitropyridine

Patent Landscape and Comparative Analysis of 4-Chloro-2,3-dimethyl-5-nitropyridine Derivatives in Drug Discovery Executive Summary In modern drug discovery, the selection of starting materials dictates not only the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Patent Landscape and Comparative Analysis of 4-Chloro-2,3-dimethyl-5-nitropyridine Derivatives in Drug Discovery

Executive Summary

In modern drug discovery, the selection of starting materials dictates not only the synthetic feasibility of a target but also its ultimate pharmacokinetic and safety profile. 4-Chloro-2,3-dimethyl-5-nitropyridine (CAS: 68707-73-3) has emerged as a privileged, highly functionalized building block. It is primarily utilized for the construction of pyrrolo[3,2-b]pyridine (azaindole) and azaindoline scaffolds[1].

This guide provides an objective comparison of derivatives synthesized from this scaffold against traditional alternatives. Specifically, we analyze its role in derisking the idiosyncratic toxicity associated with indoline-containing drugs[2] and its application in Yuhan Corporation’s development of Potassium-Competitive Acid Blockers (P-CABs)[3].

Mechanistic Rationale: Derisking the Indoline Structural Alert

As a Senior Application Scientist, it is critical to understand why a scaffold is chosen over another. The traditional indoline core is a well-documented structural alert in medicinal chemistry.

The Causality of Indoline Toxicity: Indolines are essentially conformationally constrained anilines. Because the aromatic ring is electron-rich, it is highly susceptible to CYP450-mediated N-hydroxylation. This oxidation leads to the formation of a highly reactive nitrenium ion intermediate, which covalently binds to cellular proteins, triggering idiosyncratic adverse drug reactions (ADRs)[2].

The Azaindoline Solution: By utilizing 4-Chloro-2,3-dimethyl-5-nitropyridine to synthesize an azaindoline (pyrrolo-pyridine) core, medicinal chemists fundamentally alter the electronic properties of the molecule. The introduction of the electron-withdrawing pyridine nitrogen drastically reduces the electron density of the bicyclic system. This increases the oxidation potential, effectively blocking CYP450-mediated N-hydroxylation and preventing the formation of toxic nitrenium ions[2].

G cluster_0 Indoline Scaffold (Structural Alert) cluster_1 Azaindoline Scaffold (Derisked) Indoline Indoline (Electron Rich) NHydroxy N-Hydroxylamine (CYP450 Oxidation) Indoline->NHydroxy CYP450 Nitrenium Reactive Nitrenium Ion NHydroxy->Nitrenium -H2O Toxicity Covalent Binding & Idiosyncratic Toxicity Nitrenium->Toxicity Azaindoline Azaindoline (Electron Deficient) Stable Metabolically Stable (No Oxidation) Azaindoline->Stable Blocked CYP450 Oxidation Safe Improved Safety Profile Stable->Safe

Bioactivation pathway of Indoline vs. Metabolic stability of Azaindoline scaffolds.

Patent Landscape & Comparative Performance Data

The most prominent patent utilizing this scaffold is WO2006038773 assigned to Yuhan Corporation[3]. This patent claims a series of pyrrolo[3,2-b]pyridine derivatives that function as reversible proton pump inhibitors (P-CABs) for the treatment of gastrointestinal ulcers and GERD.

Table 1: Scaffold Safety Comparison (Indoline vs. Azaindoline)
Pharmacological PropertyTraditional Indoline ScaffoldAzaindoline (Pyrrolo[3,2-b]pyridine)
Aromatic Electron Density High (Susceptible to oxidation)Low (Resistant to oxidation)
CYP450 Metabolism Rapid N-hydroxylationSterically/electronically hindered
Reactive Intermediates Nitrenium ion formationNone observed
Clinical Toxicity Risk High (Idiosyncratic ADRs)Low (Derisked safety profile)
Table 2: Clinical Efficacy Comparison (Traditional PPIs vs. P-CABs)

Derivatives synthesized from 4-Chloro-2,3-dimethyl-5-nitropyridine offer distinct mechanistic advantages over traditional therapies like Omeprazole.

ParameterTraditional PPIs (e.g., Omeprazole)Pyrrolo[3,2-b]pyridine P-CABs
Mechanism of Inhibition Irreversible (Covalent disulfide bond)Reversible (Ionic/Hydrogen bonding)
Activation Requirement Requires highly acidic environmentAcid-independent activation
Onset of Action Slow (3-5 days for maximal effect)Rapid (Maximal suppression on Day 1)
Plasma Half-life Short (~1-2 hours)Extended (>8 hours)

Experimental Protocols: Synthesis of the Pyrrolo[3,2-b]pyridine Core

To ensure reproducibility, the following protocol details the conversion of 4-Chloro-2,3-dimethyl-5-nitropyridine into the therapeutic pyrrolo[3,2-b]pyridine scaffold via a modified Batcho-Leimgruber sequence[4]. This is designed as a self-validating system , where each step contains specific analytical checkpoints to confirm causality and success.

Step 1: Nucleophilic Aromatic Substitution (SNAr) at C4

  • Causality: The 4-chloro group is highly activated toward nucleophilic attack because it sits ortho to the strongly electron-withdrawing nitro group and para to the pyridine nitrogen.

  • Procedure: Dissolve 4-Chloro-2,3-dimethyl-5-nitropyridine (1.0 eq) in anhydrous DMF. Add the desired nucleophile (e.g., a primary amine, 1.2 eq) and K2CO3 (2.0 eq). Stir at room temperature for 4-6 hours.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting material peak ( m/z 186 [M+H]+ ) is entirely replaced by the product mass.

Step 2: Enamine Formation (Modified Batcho-Leimgruber)

  • Causality: The 3-methyl group is uniquely acidic due to the inductive pull of the adjacent pyridine nitrogen and the 5-nitro group, allowing it to condense with N,N-dimethylformamide dimethyl acetal (DMF-DMA)[4].

  • Procedure: To the purified intermediate from Step 1, add DMF-DMA (3.0 eq) and pyrrolidine (0.2 eq) as a catalyst. Heat the mixture to 90°C for 12 hours under a nitrogen atmosphere.

  • Validation Checkpoint: 1 H NMR analysis must show the disappearance of the 3-methyl singlet (~2.5 ppm) and the appearance of two distinct vinylic doublets (trans-coupling, J≈13 Hz) between 5.5 and 7.0 ppm.

Step 3: Reductive Cyclization

  • Causality: Catalytic hydrogenation reduces the 5-nitro group to an amine. This newly formed amine immediately undergoes spontaneous intramolecular cyclization with the adjacent enamine, expelling dimethylamine to forge the pyrrole ring[4].

  • Procedure: Transfer the enamine intermediate to a Parr shaker flask. Add ethanol as the solvent and 10% Pd/C (0.1 eq by weight). Pressurize with H2​ gas (40 psi) and shake at room temperature for 8 hours. Filter the mixture through a pad of Celite to remove the palladium catalyst, then concentrate the filtrate in vacuo.

  • Validation Checkpoint: High-Resolution Mass Spectrometry (HRMS) will confirm the loss of oxygen and dimethylamine, yielding the exact theoretical mass of the target pyrrolo[3,2-b]pyridine core.

G SM 4-Chloro-2,3-dimethyl-5-nitropyridine (Starting Material) Step1 Step 1: SNAr Displacement (Nucleophile addition at C4) SM->Step1 Int1 4-Substituted-2,3-dimethyl-5-nitropyridine Step1->Int1 Step2 Step 2: Enamine Formation (DMF-DMA condensation at C3-methyl) Int1->Step2 Int2 Enamine Intermediate Step2->Int2 Step3 Step 3: Reductive Cyclization (H2, Pd/C) Int2->Step3 Product Pyrrolo[3,2-b]pyridine Derivative (Target Scaffold) Step3->Product

Synthetic workflow from 4-Chloro-2,3-dimethyl-5-nitropyridine to Pyrrolo[3,2-b]pyridine.

Sources

Safety & Regulatory Compliance

Safety

4-Chloro-2,3-dimethyl-5-nitropyridine proper disposal procedures

The safe management and disposal of complex functionalized heterocycles require a deep understanding of their intrinsic chemical reactivity. 4-Chloro-2,3-dimethyl-5-nitropyridine (CAS: 68707-73-3) is a highly valuable in...

Author: BenchChem Technical Support Team. Date: March 2026

The safe management and disposal of complex functionalized heterocycles require a deep understanding of their intrinsic chemical reactivity. 4-Chloro-2,3-dimethyl-5-nitropyridine (CAS: 68707-73-3) is a highly valuable intermediate in pharmaceutical and agrochemical development. However, its structural combination of a halogen, a nitro group, and a pyridine ring creates a multifaceted disposal challenge.

As researchers and drug development professionals, relying on generic "solvent waste" protocols for this compound is a critical safety failure. This guide provides the authoritative, step-by-step operational and disposal plans required to handle this chemical safely, ensuring regulatory compliance and laboratory integrity.

Hazard Profiling & Mechanistic Causality

To design a self-validating disposal protocol, we must first understand the causality behind the chemical's hazards. The disposal strategy for 4-Chloro-2,3-dimethyl-5-nitropyridine is dictated by three distinct structural features:

  • The Nitro Group (-NO₂): Nitroaromatics possess a built-in oxidant. Under thermal stress or when exposed to incompatible chemicals, the molecule can undergo rapid, exothermic intramolecular oxidation. Mixing this compound with reducing agents can initiate a self-accelerating decomposition temperature (SADT) event, leading to deflagration[1].

  • The Chloro Group (-Cl): The carbon-chlorine bond is highly stable. Standard low-temperature burning results in incomplete combustion, which can synthesize highly toxic byproducts like phosgene (COCl₂) and dioxins. Complete destruction requires high-temperature incineration, which subsequently generates corrosive hydrogen chloride (HCl) gas[2].

  • The Pyridine Ring: Nitrogen-containing aromatic rings are environmentally persistent and highly toxic. Upon combustion, the ring nitrogen oxidizes into nitrogen oxides (NOx), requiring specialized atmospheric scrubbing to comply with the Clean Air Act.

Table 1: Chemical Hazard & Disposal Parameter Summary
Structural FeatureMechanistic HazardOperational & Disposal Implication
Nitro Group (-NO₂) High energy/oxidizing potential; risk of exothermic decomposition.Segregate strictly from reducing agents (e.g., NaBH₄) and strong bases.
Chloro Group (-Cl) Incomplete combustion yields dioxins; complete combustion yields HCl.Requires rotary kiln incineration (>1000°C) with wet caustic scrubbing.
Pyridine Ring High aquatic toxicity; combustion yields nitrogen oxides (NOx).Scrubber systems must be rated for NOx neutralization ; handle in fume hood.

Standard Operating Procedure: Laboratory-Scale Accumulation

The foundation of chemical safety is a self-validating waste segregation system. If incompatible chemicals are never allowed to mix, the risk of a laboratory thermal event drops to near zero.

Step-by-Step Methodology for Waste Accumulation:

  • Container Selection: Select a UN-approved, chemically compatible High-Density Polyethylene (HDPE) carboy. Do not use metal containers , as trace HCl generation or nitro-group reactivity can cause catastrophic corrosion and pressure buildup.

  • Waste Segregation (Critical Validation): Before adding 4-Chloro-2,3-dimethyl-5-nitropyridine to any waste stream, verify the contents of the container. The waste stream must be strictly labeled as "Halogenated Organic Waste - Toxic/Reactive." It must contain NO reducing agents, strong bases, or heavy metal catalysts.

  • Transfer Operations: Conduct all waste transfers inside a certified, externally exhausted chemical fume hood. If transferring large volumes of solvent solutions containing this compound, use grounded equipment to prevent static discharge, which could ignite flammable solvent vapors and trigger the nitroaromatic's decomposition.

  • Volume Management: Fill the waste container to a maximum of 80-90% capacity . This ullage (headspace) is mandatory to accommodate potential vapor expansion and prevent pressure-induced ruptures.

  • SAA Storage: Store the properly labeled container in a designated Satellite Accumulation Area (SAA). Keep the area well-ventilated, away from direct sunlight, and strictly below 25°C. Under EPA RCRA guidelines, waste must be transferred to a licensed disposal facility within 180 days (or 90 days for Large Quantity Generators)[2].

WasteWorkflow Start 4-Chloro-2,3-dimethyl- 5-nitropyridine Waste Segregation Waste Segregation: Halogenated Organics Start->Segregation Check Check for Incompatibles (Reducing Agents, Bases) Segregation->Check Danger STOP: High Risk of Thermal Decomposition Check->Danger Incompatible SAA Transfer to SAA (Vented HDPE Container) Check->SAA Compatible Transport RCRA-Licensed Waste Transporter SAA->Transport Incinerator Rotary Kiln Incineration (>1000°C) Transport->Incinerator

Fig 1. Safe handling and disposal decision workflow for halogenated nitropyridine waste.

Industrial Bulk Disposal Strategy: Incineration Workflow

Because 4-Chloro-2,3-dimethyl-5-nitropyridine cannot be neutralized safely at the laboratory bench without generating equally hazardous byproducts, it must be outsourced to a licensed RCRA facility. When auditing or selecting a waste disposal vendor, ensure their operational plan includes the following EPA-mandated technologies for halogenated organics[3]:

Step-by-Step Commercial Destruction Protocol:

  • Primary Combustion (Rotary Kiln): The waste is injected into a rotary kiln operating between 1000°C and 1200°C . This extreme thermal environment is required to overcome the activation energy needed to cleave the stable pyridine ring and the carbon-chlorine bonds.

  • Secondary Combustion (Afterburner): Volatilized gases pass into a secondary afterburner chamber. This ensures a 99.99% Destruction and Removal Efficiency (DRE) of any residual organic fragments, preventing the atmospheric release of unburned nitroaromatics or newly formed dioxins.

  • Acid Gas Scrubbing: The combustion process successfully destroys the organic framework but yields toxic inorganic gases (HCl, NOx, and CO₂). The exhaust is routed through a wet caustic scrubber system utilizing Sodium Hydroxide (NaOH) or Calcium Hydroxide (Ca(OH)₂).

  • Effluent Validation: The scrubber neutralizes the acids into harmless salts (e.g., NaCl, NaNO₃). The system self-validates by continuously monitoring the effluent's pH and chloride concentration before discharging the water, ensuring zero environmental contamination.

CombustionPathway Waste Halogenated Nitroaromatic Kiln Primary Kiln (Cleaves C-Cl & Ring) Waste->Kiln Gases Toxic Exhaust (HCl, NOx, CO2) Kiln->Gases Scrubber Caustic Scrubber (NaOH Neutralization) Gases->Scrubber Safe Safe Effluent (NaCl, NaNO3, H2O) Scrubber->Safe

Fig 2. Mechanistic pathway of thermal destruction and acid gas neutralization.

Emergency Spill Response Protocol

In the event of a laboratory spill involving 4-Chloro-2,3-dimethyl-5-nitropyridine, immediate and precise action is required to prevent exposure and environmental release.

  • Evacuation & PPE: Evacuate the immediate area. Responders must don a NIOSH-approved respirator (if ventilation is compromised), heavy-duty nitrile gloves, and chemical splash goggles.

  • Containment: Do NOT use combustible absorbents like sawdust or paper towels, as they can react with the nitroaromatic compound. Contain the spill using inert materials such as dry sand, earth, or vermiculite.

  • Collection: If the material is solid, sweep it gently to avoid generating airborne dust (nitroaromatic dust suspended in air presents a secondary explosion hazard). Place the absorbed material into a rigid, sealable hazardous waste container.

  • Decontamination: Wash the spill surface with water and a mild detergent. Collect all rinsate—this water is now contaminated with a halogenated organic and must be routed into the halogenated aqueous waste stream, not down the sink.

References

  • National Center for Biotechnology Information (PubChem). "4-Nitropyridine N-oxide | C5H4N2O3 | CID 14300 - Safety and Hazard Properties." U.S. National Library of Medicine. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." EPA Resource Conservation and Recovery Act (RCRA) Guidelines. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." National Service Center for Environmental Publications (NEPIS). Available at: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Reactant of Route 1
4-Chloro-2,3-dimethyl-5-nitropyridine
Reactant of Route 2
4-Chloro-2,3-dimethyl-5-nitropyridine
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